molecular formula C21H18ClFN4O4 B15612999 SAR-20347

SAR-20347

货号: B15612999
分子量: 444.8 g/mol
InChI 键: HEDPDFHTQKEORT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR-20347 is a useful research compound. Its molecular formula is C21H18ClFN4O4 and its molecular weight is 444.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDPDFHTQKEORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SAR-20347: A Technical Guide on its Mechanism of Action in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-20347 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family, demonstrating high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] This dual inhibitory activity positions this compound as a significant candidate for therapeutic intervention in a range of autoimmune and inflammatory diseases. The JAK family, which also includes JAK2 and JAK3, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways essential for both innate and adaptive immunity.[2] Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune disorders.[2]

This technical guide provides an in-depth overview of the mechanism of action of this compound in preclinical autoimmune disease models, with a focus on its inhibitory profile, detailed experimental methodologies, and the core signaling pathways it modulates.

Mechanism of Action: Dual Inhibition of TYK2 and JAK1

This compound exerts its therapeutic effects by selectively targeting TYK2 and JAK1, thereby modulating the signaling of key pro-inflammatory cytokines.[1] These include Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1] Upon cytokine binding to their respective receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.[2] By inhibiting TYK2 and JAK1, this compound effectively blocks these pathological processes.[2]

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the Janus kinase family has been determined through biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.

Assay TypeTargetIC50 (nM)Selectivity over TYK2
Biochemical Assay TYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x
TR-FRET Assay TYK213-
Cellular Assay TYK2-dependent (IL-12 induced pSTAT4)126-
(IL-12 induced pSTAT4)
Cellular Assay TYK2/JAK1-dependent (IL-22 induced pSTAT3)148-
(IL-22 induced pSTAT3)

Data sourced from BenchChem and MedchemExpress.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerizes Gene_Transcription Gene Transcription (Inflammation, Proliferation) pSTAT->Gene_Transcription Translocates & Regulates SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits Cytokine Cytokine (IL-12, IL-23, IL-22, IFN-α) Cytokine->Cytokine_Receptor Binds

TYK2/JAK1 Signaling Pathway and Inhibition by this compound.

Start Start: In Vitro/In Vivo Model Cell_Culture Cell Culture (e.g., PBMCs, NK-92) Start->Cell_Culture Animal_Model Animal Model (e.g., Imiquimod-induced psoriasis) Start->Animal_Model SAR20347_Treatment This compound Treatment (Dose-response) Cell_Culture->SAR20347_Treatment Animal_Model->SAR20347_Treatment Cytokine_Stimulation Cytokine Stimulation (e.g., IL-12, IL-22) SAR20347_Treatment->Cytokine_Stimulation In Vitro Data_Collection Data Collection SAR20347_Treatment->Data_Collection In Vivo Cytokine_Stimulation->Data_Collection Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Data_Collection->Biochemical_Assay Cellular_Assay Cellular Assay (pSTAT analysis via Flow Cytometry) Data_Collection->Cellular_Assay In_Vivo_Analysis In Vivo Analysis (Clinical scoring, Histology, Cytokine levels) Data_Collection->In_Vivo_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis In_Vivo_Analysis->Data_Analysis End End: Efficacy & MoA Confirmation Data_Analysis->End

Experimental Workflow for the Evaluation of this compound.

Preclinical Efficacy in Autoimmune Disease Models

Psoriasis

Psoriasis is a chronic inflammatory skin condition driven by cytokines such as IL-23 and IL-17.[2] In an imiquimod-induced psoriasis mouse model, administration of this compound resulted in a significant decrease in disease pathology.[4] This included reduced keratinocyte activation and lower levels of pro-inflammatory cytokines.[4] Notably, the dual inhibition of JAK1 and TYK2 by this compound was more effective at reducing psoriasis-like disease severity than the inhibition of TYK2 alone.[5]

Systemic Lupus Erythematosus (SLE)

SLE is a complex autoimmune disease characterized by the production of autoantibodies.[2] In a spontaneous mouse model of lupus ((NZB x NZW) F1), treatment with this compound at a dose of 50 mg/kg led to a reduction in key cellular drivers of the disease, including plasma cells, germinal center B cells, and T follicular helper cells.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay
  • Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

  • Method : A common method involves a radioactive ATP ([γ-³³P]ATP) filter binding assay.

  • Protocol :

    • Prepare a reaction mixture containing the specific kinase and a peptide substrate in a kinase buffer.

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture in a 96-well plate.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

    • Calculate the IC50 values by fitting the data to a dose-response curve.[1]

Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
  • Objective : To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

  • Materials :

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 for IL-12 signaling).[1]

    • Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).[1]

    • This compound serial dilutions.

    • Cell culture medium.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT3).

  • Protocol :

    • Culture the cells in the appropriate medium.

    • Pre-incubate the cells with serial dilutions of this compound or a vehicle control for 1-2 hours.[7]

    • Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • Fix the cells to preserve the phosphorylation state.

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.

    • Analyze the cells using a flow cytometer to quantify the levels of pSTAT.

    • Determine the IC50 by plotting the inhibition of pSTAT levels against the concentration of this compound.[1]

Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model
  • Objective : To evaluate the in vivo efficacy of this compound in a model of psoriasis.

  • Animal Model : C57BL/6 mice (female, 7-9 weeks old).[3][8]

  • Protocol :

    • Topically apply 62.5 mg of 5% imiquimod (B1671794) cream to the shaved back and ear of the mice for 5 consecutive days to induce a psoriasis-like phenotype.[3][8]

    • Administer this compound (e.g., 50 mg/kg) or a vehicle control by oral gavage twice daily.[3]

    • Monitor and score the severity of skin inflammation (e.g., redness, scaling, thickness) daily.

    • On day 6, euthanize the animals and collect skin and spleen samples for further analysis.[3]

    • Analyze skin samples for histological changes (e.g., epidermal thickness) and gene expression of pro-inflammatory cytokines (e.g., IL-17, IL-22) via qPCR.[5]

    • Analyze serum for cytokine levels (e.g., IFN-γ).[3]

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a clear mechanism of action that involves the suppression of key pro-inflammatory cytokine signaling pathways. Preclinical studies in models of psoriasis and systemic lupus erythematosus have demonstrated its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other similar targeted therapies for autoimmune diseases. Further research is warranted to fully elucidate its clinical utility.

References

SAR-20347: A Technical Guide to its Signaling Pathway and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-20347 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family, demonstrating significant selectivity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] As critical mediators of cytokine signaling, the inhibition of these kinases positions this compound as a promising therapeutic candidate for a range of immune-mediated inflammatory diseases.[3] This technical guide provides a comprehensive overview of the signaling pathway of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The therapeutic effect of this compound is rooted in its ability to disrupt the JAK-STAT signaling cascade.[3][4] This pathway is integral to the cellular response to a multitude of cytokines and growth factors. The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[5][6] These activated JAKs then phosphorylate both each other and the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Subsequently, the recruited STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[6]

This compound exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of TYK2 and JAK1, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins.[2][3] This blockade of the JAK-STAT pathway effectively dampens the pro-inflammatory signals mediated by key cytokines.[1][3]

Core Signaling Pathways Modulated by this compound

This compound's dual inhibition of TYK2 and JAK1 allows it to potently modulate the signaling of several key cytokines implicated in autoimmune and inflammatory disorders.

Interleukin-12 (IL-12) and Interleukin-23 (IL-23) Signaling

The IL-12 and IL-23 signaling pathways are crucial for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, both of which are key players in many autoimmune diseases.[3][7]

  • IL-12 Signaling: The IL-12 receptor is associated with TYK2 and JAK2.[8][9] Upon IL-12 binding, these kinases become activated and subsequently phosphorylate STAT4.[9][10][11] Activated STAT4 then drives the expression of genes that promote Th1 cell differentiation and the production of interferon-gamma (IFN-γ).[8] this compound, through its potent inhibition of TYK2, effectively disrupts this cascade.[2]

  • IL-23 Signaling: The IL-23 receptor also utilizes a heterodimer of TYK2 and JAK2 for signal transduction.[9][12][13] IL-23 binding leads to the phosphorylation and activation of primarily STAT3, with a lesser effect on STAT4.[12][14][15] Activated STAT3 is critical for the maintenance and expansion of pro-inflammatory Th17 cells.[7] By inhibiting TYK2, this compound attenuates the pro-inflammatory effects of the IL-23/Th17 axis.[2]

cluster_receptor Cell Membrane cluster_jak Cytoplasm cluster_nucleus Nucleus IL-12Rβ1 IL-12Rβ1 TYK2 TYK2 IL-12Rβ1->TYK2 IL-12Rβ2 IL-12Rβ2 JAK2 JAK2 IL-12Rβ2->JAK2 IL-23R IL-23R IL-23R->JAK2 IL-12 IL-12 IL-12->IL-12Rβ1 IL-12->IL-12Rβ2 IL-23 IL-23 IL-23->IL-12Rβ1 IL-23->IL-23R STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P JAK2->STAT4 P JAK2->STAT3 P SAR20347 This compound SAR20347->TYK2 Inhibition Gene Gene Transcription (e.g., IFN-γ, IL-17) STAT4->Gene Th1 Differentiation STAT3->Gene Th17 Maintenance cluster_receptor Cell Membrane cluster_jak Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 IFN-α IFN-α IFN-α->IFNAR1 IFN-α->IFNAR2 STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P JAK1->STAT1 P JAK1->STAT2 P SAR20347 This compound SAR20347->TYK2 Inhibition SAR20347->JAK1 Inhibition IRF9 IRF9 STAT1->IRF9 STAT2->IRF9 ISG Interferon-Stimulated Gene Transcription IRF9->ISG ISGF3 Complex cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis CellCulture Cell Culture & Starvation Preincubation Pre-incubation with This compound CellCulture->Preincubation CompoundDilution This compound Serial Dilution CompoundDilution->Preincubation Stimulation Cytokine Stimulation Preincubation->Stimulation FixPerm Fixation & Permeabilization Stimulation->FixPerm AntibodyStaining pSTAT Antibody Staining FixPerm->AntibodyStaining FlowCytometry Flow Cytometry Acquisition AntibodyStaining->FlowCytometry DataAnalysis Data Analysis (MFI -> IC50) FlowCytometry->DataAnalysis

References

SAR-20347: A Comprehensive Technical Guide on a Dual TYK2/JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-20347 is a potent, small-molecule inhibitor that demonstrates high-affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This dual inhibitory activity makes this compound a significant compound for therapeutic intervention in autoimmune and inflammatory diseases.[1] By selectively targeting TYK2 and JAK1, this compound effectively modulates the signaling of crucial pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1][3] This technical guide provides an in-depth overview of this compound, summarizing its inhibitory profile, detailing the experimental protocols for its characterization, and visualizing the core signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the Janus kinase family has been determined using both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.

Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases
Assay TypeTargetIC50 (nM)Selectivity over TYK2
³³P-ATP Competitive Binding Assay TYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x
TR-FRET Assay TYK213-

Data compiled from publicly available research.[1][4][5]

Table 2: Cellular Inhibitory Activity of this compound
Cellular AssayPathway DependenceCell Line/SystemIC50 (nM)
IL-12 induced pSTAT4 TYK2-dependentNK-92 cells126
IL-22 induced pSTAT3 TYK2/JAK1-dependentHT-29 cells148
IL-6 induced pSTAT3 JAK1-dependentTF-1 cells345
IL-6 induced pSTAT3 JAK1-dependentCD4+ cells407
IL-3 induced pSTAT5 JAK2-dependentCell lines1060
GM-CSF induced pSTAT5 JAK2-dependentCD14+ cells2220
IL-4 induced pSTAT6 JAK1/JAK3-dependent-1608

Data compiled from multiple sources detailing IC50 values from cellular (e.g., STAT phosphorylation) assays.[1][5][6][7][8] Cellular IC50 values are typically higher than biochemical IC50 values due to factors such as cell membrane permeability and intracellular ATP concentrations.[7]

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to block key cytokine signaling pathways involved in inflammation and autoimmunity.[7] By inhibiting TYK2 and JAK1, this compound dampens the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for pro-inflammatory gene transcription.[7][9]

  • IL-12 and IL-23 Signaling : The IL-12 and IL-23 pathways, which are critical for the differentiation of Th1 and Th17 cells, respectively, are dependent on TYK2.[7][10] this compound potently inhibits this axis, leading to reduced production of key inflammatory mediators like IFN-γ and IL-17.[7]

  • Type I Interferon (IFN-α/β) Signaling : Type I interferons signal through a receptor complex that utilizes both TYK2 and JAK1.[1][11] This pathway is a key driver of antiviral responses and is also implicated in autoimmune diseases.[7] this compound's dual activity allows it to effectively block IFN-α signaling.[7]

  • IL-22 Signaling : IL-22 signals through a receptor complex that utilizes JAK1 and TYK2, leading to the phosphorylation of STAT3.[1][5] This cytokine is significant in epithelial cell proliferation and the production of antimicrobial peptides.[1] The dual inhibition of JAK1 and TYK2 by this compound effectively blocks IL-22-mediated signaling.[1]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, IFN-α, IL-22 Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits Gene Gene Transcription pSTAT_dimer->Gene Translocates to Nucleus and Initiates

TYK2/JAK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to compete with ATP for the active site of a kinase by measuring the transfer of a radiolabeled phosphate (B84403) group to a substrate.[12]

  • Objective : To determine the direct inhibitory effect of this compound on the catalytic activity of purified JAK enzymes.[7]

  • Materials :

    • Recombinant human TYK2, JAK1, JAK2, or JAK3.[12]

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[12]

    • [γ-³³P]ATP.[1]

    • This compound serial dilutions.[1]

    • Kinase buffer.

    • Stop solution (e.g., 3% phosphoric acid).[1]

    • Filter plates.[1]

    • Scintillation counter.

  • Procedure :

    • Prepare a reaction mixture containing the respective kinase and peptide substrate in a kinase buffer.[1]

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.[1]

    • Initiate the kinase reaction by adding [γ-³³P]ATP.[1]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]

    • Terminate the reaction by adding a stop solution.[1]

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.[1]

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.[1]

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This method measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, providing a functional readout of JAK inhibitor activity.[1]

  • Objective : To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

  • Materials :

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).[1]

    • Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).[1]

    • This compound serial dilutions.[1]

    • Cell culture medium.[1]

    • Fixation buffer (e.g., 4% paraformaldehyde).[1]

    • Permeabilization buffer (e.g., 90% methanol).[1]

    • Fluorochrome-conjugated anti-phospho-STAT antibody.[1]

    • Flow cytometer.

  • Procedure :

    • Pre-incubate cells with serial dilutions of this compound or DMSO for a specified time (e.g., 20-30 minutes).

    • Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.[1]

    • Fix the cells by adding a fixation buffer.[1]

    • Permeabilize the cells with a cold permeabilization buffer.[1]

    • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.[1]

    • Acquire data on a flow cytometer.[1]

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.[1]

    • Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the this compound concentration.

start Start: Cell Culture drug_incubation Pre-incubation with This compound or DMSO start->drug_incubation cytokine_stimulation Cytokine Stimulation (e.g., IL-12, IL-22) drug_incubation->cytokine_stimulation fixation Cell Fixation cytokine_stimulation->fixation permeabilization Cell Permeabilization fixation->permeabilization staining Staining with anti-phospho-STAT Ab permeabilization->staining flow_cytometry Data Acquisition: Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: Determine IC50 flow_cytometry->data_analysis end End data_analysis->end

Experimental Workflow for Cellular Phospho-STAT Assay.

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a well-defined selectivity profile over other JAK family members.[1][13] Its mechanism of action, centered on the modulation of key pro-inflammatory cytokine pathways, positions it as a valuable tool for research in autoimmune and inflammatory diseases. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working to further understand and utilize this compound.

References

preclinical data on SAR-20347 for inflammatory disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Data of SAR-20347 for Inflammatory Disorders

Introduction

This compound is a potent, orally available small molecule inhibitor with high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This dual inhibitory activity makes this compound a compelling therapeutic candidate for immune-mediated inflammatory diseases.[1] By selectively targeting TYK2 and JAK1, this compound effectively modulates the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α), and Interleukin-22 (IL-22).[1][3] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are critical for mediating the intracellular signaling of these cytokines, playing a central role in both physiological and inflammatory processes.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, summarizing its inhibitory profile, detailing the experimental protocols for its characterization, and visualizing the core signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity and selectivity of this compound against the Janus kinase family were determined using various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity for TYK2 and JAK1 over other JAK family members.[2]

Table 1: this compound Selectivity in Biochemical and Cellular Assays

Assay TypeTargetIC50 (nM)Selectivity over TYK2
Biochemical Assay TYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x
TR-FRET Assay TYK213-
Cellular Assay (IL-12 induced pSTAT4) TYK2-dependent126-
Cellular Assay (IL-6 induced pSTAT3) JAK1-dependent345-4072.7-3.9x
Cellular Assay (IL-22 induced pSTAT3) TYK2/JAK1-dependent148-
Cellular Assay (IL-3 induced pSTAT5) JAK2-dependent1060-22208.4-17.6x
Cellular Assay (IL-2 induced pSTAT5) JAK3-dependent160812.8x
Data sourced from multiple preclinical studies.[1][2]

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in Imiquimod-Induced Psoriasis Model

GeneEffect in this compound-Treated Mice vs. Control
TNFSignificantly Reduced
IL-17Significantly Reduced
IL-22Significantly Reduced (Almost complete abolishment)
IL-23Significantly Reduced
IL-6Significantly Reduced
IL-20Significantly Reduced
S100A8Significantly Reduced
S100A9Significantly Reduced
Defensin β1Significantly Reduced
In an imiquimod-induced psoriasis mouse model, oral administration of this compound led to a significant reduction in the mRNA expression of key pro-inflammatory cytokines and antimicrobial peptides in the skin compared to both wild-type and TYK2 mutant mice.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assays
  • Objective: To determine the direct inhibitory activity and selectivity of this compound against purified JAK family enzymes.

  • Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by each JAK family member.[4]

    • Reactions are set up in a multi-well plate containing a purified JAK enzyme (TYK2, JAK1, JAK2, or JAK3), a recombinant GFP-labeled STAT3 substrate, and ATP.[4]

    • Serial dilutions of this compound or a DMSO vehicle control are added to the wells.

    • The kinase reaction is initiated and incubated at room temperature.

    • The reaction is stopped, and a europium-labeled anti-phospho-STAT3 antibody is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium and GFP into close proximity and allowing for a FRET signal.

    • The plate is read on a compatible plate reader, and the IC50 values are calculated based on the dose-dependent reduction in the FRET signal.[4]

Cellular STAT Phosphorylation Assays
  • Objective: To assess the functional inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.[1]

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., NK-92 for IL-12 signaling, HT-29 for IL-22 signaling) are used.[1][2][5]

    • Cells are plated and starved of cytokines for a defined period.[5]

    • Cells are pre-incubated with serial dilutions of this compound or a DMSO vehicle control for approximately 20-30 minutes at 37°C.[5]

    • Cells are then stimulated with a specific recombinant human cytokine (e.g., IL-12, IL-22, IFN-α, IL-6) to induce JAK/STAT signaling.[1][2]

    • After a short stimulation period, the reaction is stopped by fixing the cells (e.g., with paraformaldehyde) and then permeabilizing them (e.g., with methanol).[1]

    • The levels of phosphorylated STAT (pSTAT) proteins are measured using methods like flow cytometry with phospho-specific antibodies or Meso Scale Discovery (MSD) assays.[5]

    • IC50 values are calculated by determining the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation compared to the DMSO control.[5]

In Vivo Imiquimod-Induced Psoriasis Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of psoriasis-like skin inflammation.

  • Methodology:

    • Female C57BL/6 mice (7-9 weeks old) are used for the study.[5]

    • A daily topical dose of imiquimod (B1671794) cream (a TLR7 agonist) is applied to the shaved backs of the mice to induce a psoriasis-like skin inflammation, characterized by redness, scaling, and epidermal thickening.[5]

    • Mice are treated twice daily with an oral gavage of this compound (e.g., 50 mg/kg) or a vehicle control.[5]

    • The treatment is continued for approximately 5-6 days.[2][5]

    • Clinical parameters such as skin redness and scaling are scored daily.[2]

    • At the end of the study, mice are euthanized, and skin biopsies are collected.

    • Efficacy is assessed by:

      • Histological analysis (H&E staining) to measure epidermal thickness (acanthosis) and overall disease severity.[2]

      • Immunohistochemistry to assess immune cell infiltration.

      • Quantitative PCR (qPCR) on skin lysates to measure the mRNA expression levels of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[2]

Mandatory Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_nucleus Nucleus Cytokine Cytokines (IL-12, IL-23, IFN-α, IL-22) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT Protein TYK2->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (pSTAT) STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Transcription Gene Transcription (Inflammation) STAT_dimer->Transcription 5. Translocation & Transcription Inhibitor This compound Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: TYK2/JAK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow Diagram

cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Functional Assays cluster_phase3 Phase 3: In Vivo Preclinical Model A1 Purified JAK Enzymes (TYK2, JAK1, JAK2, JAK3) A2 Biochemical Kinase Assay (e.g., TR-FRET) A1->A2 A3 Determine IC50 Values & Kinase Selectivity Profile A2->A3 B3 Cellular pSTAT Assay A3->B3 Guides Cellular Assay Design B1 Immune Cells / Cell Lines B1->B3 B2 Cytokine Stimulation (IL-12, IL-22, etc.) B2->B3 B4 Measure Functional Inhibition (IC50) B3->B4 C2 Oral Dosing with this compound B4->C2 Informs In Vivo Dose Selection C1 Imiquimod-Induced Psoriasis Mouse Model C1->C2 C3 Efficacy Evaluation (Clinical Scores, Histology, qPCR) C2->C3

Caption: Experimental Workflow for the Evaluation of this compound.

Mechanism of Action Diagram

DC Activated Dendritic Cells IL23 IL-23 DC->IL23 Produces IL6 IL-6 DC->IL6 Produces T_Cell γδ T Cells & Th17 Cells IL17 IL-17 T_Cell->IL17 Produces IL22 IL-22 T_Cell->IL22 Produces Keratinocyte Keratinocytes Psoriasis Inflammation & Proliferation (Psoriasis) Keratinocyte->Psoriasis Inhibitor This compound Inhibitor->T_Cell Reduces Activation Inhibitor->IL23 Blocks Signaling Inhibitor->IL22 Blocks Signaling IL23->T_Cell Activates/Expands (TYK2 Dependent) IL6->T_Cell Promotes Th17 (JAK1 Dependent) IL17->Keratinocyte Activates IL22->Keratinocyte Activates (TYK2/JAK1 Dependent)

Caption: Proposed Mechanism of Action of this compound in Psoriasis-like Dermatitis.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for inflammatory disorders. Its potent and selective dual inhibition of TYK2 and JAK1 effectively blocks the signaling of multiple cytokines crucial to the pathogenesis of diseases like psoriasis.[2] In vitro cellular assays demonstrated dose-dependent inhibition of key inflammatory pathways, and in vivo studies using the imiquimod-induced psoriasis model showed a significant reduction in disease pathology, including decreased keratinocyte proliferation and lower levels of pro-inflammatory cytokines.[2][3] The data indicate that the dual inhibition of both TYK2 and JAK1 is more effective than targeting TYK2 alone in ameliorating psoriasis-like disease.[2][6] These findings highlight the therapeutic potential of this compound and warrant further clinical investigation.

References

Unraveling the Selectivity Profile of SAR-20347: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of SAR-20347, a potent, small-molecule inhibitor of the Janus kinase (JAK) family. This compound is recognized for its high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), critical mediators of cytokine signaling pathways implicated in a wide range of immune-mediated inflammatory diseases.[1][2] This document details the quantitative inhibitory activity, in-depth experimental methodologies, and the core signaling pathways modulated by this compound to provide a thorough understanding of its therapeutic potential and molecular interactions.

Inhibitory Profile of this compound

The selectivity of this compound has been rigorously characterized through various biochemical and cellular assays. The data consistently demonstrates a preferential inhibition of TYK2, followed by JAK1, JAK2, and JAK3.[2] The half-maximal inhibitory concentrations (IC50) from these assays highlight its potency and selectivity profile.

Biochemical Assay Data

Biochemical assays directly measure the interaction between this compound and purified kinase enzymes. The IC50 values from a ³³P-ATP competitive binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay are summarized below.

Target Kinase³³P-ATP Competitive Binding Assay IC50 (nM)TR-FRET Assay IC50 (nM)
TYK2 0.6[3][4][5][6]13[4][5]
JAK1 23[3][4][6]Not Specified
JAK2 26[3][4][6]Not Specified
JAK3 41[3][4][6]Not Specified

Lower IC50 values indicate higher potency.

Cellular Assay Data

Cellular assays provide a functional readout of this compound's activity by measuring the inhibition of downstream signaling events within a cellular context. These values are typically higher than biochemical IC50s due to factors like cell membrane permeability and intracellular ATP concentrations.[2]

Cellular ProcessDependent Kinase(s)Cell TypeIC50 (nM)
IL-12-mediated STAT4 phosphorylationTYK2[6][7]NK-92 cells[6][7]126[1][6][7]
IL-22-induced STAT3 phosphorylationTYK2/JAK1[1]HT-29 cells[7]148[1][7]
IL-6-induced STAT3 phosphorylationJAK1TF-1 cells345[5]
IL-6-induced STAT3 phosphorylationJAK1CD4+ cells407[5]
IL-3-mediated STAT5 phosphorylationJAK2Cell lines1060[5]
GM-CSF-mediated STAT5 phosphorylationJAK2CD14+ cells2220[5]
IL-2-mediated STAT5 phosphorylationJAK3Not Specified1608[5]

Core Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of TYK2 and JAK1, thereby blocking the signaling of key pro-inflammatory cytokines.[1][8] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the transcription of inflammatory genes.[2][8]

The primary signaling pathways modulated by this compound include:

  • IL-12/IL-23 Signaling: These pathways, critical for the differentiation and function of Th1 and Th17 cells respectively, are dependent on TYK2. This compound potently inhibits this axis, leading to reduced production of inflammatory mediators like IFN-γ and IL-17.[1][2]

  • Type I Interferon (IFN-α/β) Signaling: This pathway, a key driver of antiviral responses and implicated in autoimmune diseases, utilizes both TYK2 and JAK1. The dual inhibition by this compound strongly suppresses Type I IFN signaling.[1][2]

  • IL-22 Signaling: Important for epithelial cell function, this pathway signals through a receptor complex utilizing JAK1 and TYK2, leading to STAT3 phosphorylation. This compound effectively blocks this signaling cascade.[1]

SAR20347_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 Activates JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates & Binds GeneTranscription Gene Transcription (Inflammatory Response) DNA->GeneTranscription Cytokine Cytokine (e.g., IL-12, IFN-α) Cytokine->CytokineReceptor Binds SAR20347 This compound SAR20347->TYK2 SAR20347->JAK1

TYK2/JAK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the presented data. The following sections describe the key experimental protocols used to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay: ³³P-ATP Competitive Binding

This assay quantifies the ability of a compound to compete with radiolabeled ATP for the active site of a kinase.

  • Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified JAK enzymes.

  • Materials:

    • Recombinant human TYK2, JAK1, JAK2, or JAK3 enzymes.

    • Specific peptide substrate.

    • [γ-³³P]ATP.

    • This compound serial dilutions in DMSO.

    • Kinase reaction buffer.

    • Filter plates (e.g., Millipore Multiscreen).

    • Scintillation counter.

  • Procedure:

    • A reaction mixture containing the respective kinase and peptide substrate is prepared in kinase buffer.[1]

    • Serial dilutions of this compound or a DMSO vehicle control are added to the wells of a 96-well plate.[1]

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.[1]

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[1]

    • The reaction is terminated by adding a stop solution (e.g., 3% phosphoric acid).[1]

    • The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.[1]

    • The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.[1]

    • The amount of radioactivity captured on the filter, which is proportional to kinase activity, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation (Flow Cytometry)

This method measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, providing a functional readout of JAK inhibitor activity.

  • Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).

    • Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).

    • This compound serial dilutions.

    • Cell culture medium.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated anti-phospho-STAT antibodies.

    • Flow cytometer.

  • Procedure:

    • Cells are cultured and plated in a 96-well plate. For some cell types, a starvation period in low-serum media is used to reduce basal signaling.[7][9]

    • Cells are pre-incubated with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.[2][10]

    • Cells are stimulated with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1][2]

    • The reaction is stopped by immediately fixing the cells (e.g., with paraformaldehyde).[1][2]

    • Cells are permeabilized (e.g., with cold methanol) to allow for intracellular antibody staining.[1][2]

    • Cells are stained with a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein.[1]

    • Data is acquired on a flow cytometer, and the median fluorescence intensity (MFI) of the phospho-STAT signal is analyzed to determine the level of inhibition.[1]

SAR20347_Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ³³P-ATP Binding) cluster_cellular Cellular Assay (e.g., pSTAT Flow Cytometry) B1 1. Prepare Kinase, Substrate & Inhibitor B2 2. Initiate Reaction with [γ-³³P]ATP B1->B2 B3 3. Incubate B2->B3 B4 4. Stop Reaction & Capture on Filter Plate B3->B4 B5 5. Wash & Measure Radioactivity B4->B5 B6 6. Calculate IC50 B5->B6 C1 1. Plate & Starve Cells C2 2. Pre-incubate with This compound C1->C2 C3 3. Stimulate with Cytokine C2->C3 C4 4. Fix & Permeabilize Cells C3->C4 C5 5. Stain with Anti-pSTAT Antibody C4->C5 C6 6. Analyze by Flow Cytometry & Calculate IC50 C5->C6 Start Start Start->B1 Start->C1

General Experimental Workflow for Evaluation of this compound.

Broader Kinome Selectivity

A comprehensive understanding of a kinase inhibitor's specificity requires screening against a broad panel of kinases (a kinome scan). While it has been reported that this compound was screened against 291 different kinases, the detailed results of this kinome-wide screen are not publicly available.[11] The available data focuses predominantly on its high selectivity within the JAK family.

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a well-defined selectivity profile over other JAK family members. Its mechanism of action, centered on the inhibition of key cytokine signaling pathways, positions it as a valuable tool for investigating the role of these pathways in autoimmune and inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of its therapeutic potential.

References

SAR-20347: A Technical Guide to its Modulation of Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-20347 is a potent, orally available small molecule inhibitor that demonstrates high selectivity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This dual inhibitory activity positions this compound as a significant agent for therapeutic intervention in a range of autoimmune and inflammatory diseases.[1][3] By targeting TYK2 and JAK1, this compound effectively modulates the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1][4][5] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory profile, the experimental protocols for its characterization, and a visualization of the core signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the Janus kinase family has been characterized through various biochemical and cellular assays.[6]

Assay TypeTargetIC50 (nM)Selectivity over TYK2
BiochemicalTYK20.6-
JAK12338.3-fold
JAK22643.3-fold
JAK34168.3-fold
Cellular (IL-12 stimulated STAT4 phosphorylation in NK-92 cells)TYK2126-
Cellular (IL-22 induced pSTAT3 in HT-29 cells)JAK1/TYK2148-

Data compiled from multiple sources.[6][7]

Core Signaling Pathways Modulated by this compound

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation.[8][9] this compound exerts its effects by inhibiting specific JAK proteins, thereby disrupting downstream signaling.

The JAK/STAT Signaling Pathway

The canonical JAK/STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[4][10] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[4][11]

General JAK/STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: A diagram of the general JAK/STAT signaling pathway.

Specific Pathways Inhibited by this compound

This compound's dual inhibition of TYK2 and JAK1 allows it to potently block the signaling of several key cytokines.[1][6]

  • IL-12 and IL-23 Signaling: These cytokines are crucial for the differentiation and maintenance of T helper 1 (Th1) and Th17 cells, respectively, and both rely on TYK2 for signal transduction.[12][13] IL-12 signals through a TYK2/JAK2 heterodimer to phosphorylate STAT4, while IL-23 uses a TYK2/JAK2 pair to activate STAT3.[12][13] By inhibiting TYK2, this compound effectively dampens the pro-inflammatory activities of the IL-12/Th1 and IL-23/Th17 axes.[6][14]

  • Type I IFN (IFN-α/β) Signaling: Type I interferons signal through a receptor complex associated with TYK2 and JAK1, leading to the phosphorylation of STAT1 and STAT2.[1] this compound's ability to inhibit both TYK2 and JAK1 makes it a strong suppressor of Type I IFN signaling.[6][15]

  • IL-22 Signaling: IL-22, which plays a role in epithelial cell function, signals through a receptor that utilizes JAK1 and TYK2 to phosphorylate STAT3.[1] The dual inhibition of JAK1 and TYK2 by this compound leads to effective blockade of IL-22-mediated signaling.[3][16]

Cytokine Pathways Modulated by this compound cluster_cytokines Pro-inflammatory Cytokines cluster_jaks JAK Proteins cluster_stats STAT Proteins IL12 IL-12 TYK2 TYK2 IL12->TYK2 JAK2 JAK2 IL12->JAK2 IL23 IL-23 IL23->TYK2 IL23->JAK2 IFNa Type I IFN IFNa->TYK2 JAK1 JAK1 IFNa->JAK1 IL22 IL-22 IL22->TYK2 IL22->JAK1 STAT4 pSTAT4 TYK2->STAT4 STAT3 pSTAT3 TYK2->STAT3 TYK2->STAT3 STAT1_2 pSTAT1/2 TYK2->STAT1_2 JAK1->STAT3 JAK1->STAT1_2 JAK2->STAT4 JAK2->STAT3 SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits

Caption: this compound inhibits TYK2 and JAK1, blocking key cytokine pathways.

Experimental Protocols

In Vitro STAT Phosphorylation Assay

This assay measures the phosphorylation of STAT proteins in cells following cytokine stimulation to determine the functional inhibitory activity of this compound.[1]

Objective: To quantify the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 for IL-12 signaling, HT-29 for IL-22 signaling).[6][7]

  • Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).[1]

  • This compound serial dilutions.

  • Cell culture medium.

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 90% methanol).

  • Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT4).

Methodology:

  • Cell Preparation: Culture and harvest cells, ensuring high viability.

  • Compound Incubation: Pre-incubate cells with serially diluted this compound or vehicle control for a specified time.

  • Cytokine Stimulation: Add the specific recombinant cytokine to the cell suspension to induce STAT phosphorylation.

  • Fixation and Permeabilization: Stop the stimulation by adding fixation buffer, followed by permeabilization buffer to allow antibody access to intracellular proteins.

  • Staining: Incubate cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of STAT phosphorylation in the presence of varying concentrations of this compound.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Workflow for In Vitro STAT Phosphorylation Assay A 1. Prepare Cells B 2. Pre-incubate with this compound A->B C 3. Stimulate with Cytokine B->C D 4. Fix and Permeabilize C->D E 5. Stain with pSTAT Antibody D->E F 6. Analyze by Flow Cytometry E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for the evaluation of this compound.

In Vivo Imiquimod-Induced Psoriasis Model

This animal model is used to assess the in vivo efficacy of this compound in a psoriasis-like condition.[5][7][16]

Objective: To evaluate the therapeutic potential of this compound in reducing psoriasis-like skin inflammation.

Materials:

  • Female C57BL/6 mice (7-9 weeks old).[7]

  • Imiquimod (B1671794) cream (5%).

  • This compound formulated for oral gavage.

  • Vehicle control.

Methodology:

  • Acclimatization: Acclimate mice to the facility for a standard period.

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle, this compound at various doses).

  • Disease Induction and Dosing: Administer this compound or vehicle by oral gavage. Thirty minutes later, apply imiquimod cream to the shaved backs of the mice to induce a psoriasis-like phenotype. A second dose of the compound or vehicle is given approximately 5.5 hours later. This is repeated for 5 consecutive days.[7]

  • Clinical Scoring: Assess the severity of skin inflammation daily based on redness, scaling, and thickness.

  • Sample Collection: On day 6, euthanize the animals and collect skin and blood samples for further analysis.[7]

  • Endpoint Analysis:

    • Histology: Analyze skin sections for epidermal thickness and inflammatory cell infiltration.

    • Gene Expression: Measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-22, IL-23) in skin homogenates via qPCR.[16]

    • Immunohistochemistry: Stain skin sections for markers of keratinocyte proliferation (e.g., Ki67).

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a clear selectivity profile over other JAK family members.[7] Its mechanism of action, centered on the disruption of key pro-inflammatory cytokine signaling pathways, provides a strong rationale for its development in the treatment of autoimmune and inflammatory diseases. The experimental data and protocols outlined in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with this compound.

References

In Vitro Characterization of SAR-20347: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SAR-20347, a potent small-molecule inhibitor targeting the Janus kinase (JAK) family. This compound exhibits high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), positioning it as a significant compound for investigation in autoimmune and inflammatory diseases.[1] By selectively targeting TYK2 and JAK1, this compound effectively modulates the signaling of crucial pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1][2]

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the JAK family has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) underscore its potency and selectivity.

Biochemical Inhibitory Activity
Target KinaseIC50 (nM)Assay TypeReference
TYK20.6³³P-ATP Competition[3][4]
JAK123³³P-ATP Competition[3][5]
JAK226³³P-ATP Competition[3][5]
JAK341³³P-ATP Competition[3][5]
TYK213TR-FRET[6]
Cellular Inhibitory Activity
Pathway/Cell TypeIC50 (nM)Measured EndpointReference
IL-12-stimulated NK-92 cells126STAT4 Phosphorylation[5]
IL-6-stimulated TF-1 cells345STAT3 Phosphorylation[4]
IL-6-stimulated CD4+ cells407STAT3 Phosphorylation[4]
IL-3-stimulated cell lines1060STAT5 Phosphorylation[4]
GM-CSF-stimulated CD14+ cells2220STAT5 Phosphorylation[4]
IL-2-stimulated cells1608STAT5 Phosphorylation (JAK3-dependent)[4]

Core Signaling Pathways and Inhibition by this compound

This compound's mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors. This leads to the activation of receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[7] Activated STATs dimerize and translocate to the nucleus to regulate gene transcription.[8]

cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAKs TYK2 / JAK1 Cytokine_Receptor->JAKs Activation Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->Cytokine_Receptor Binding STAT STAT Protein JAKs->STAT Phosphorylation SAR20347 This compound SAR20347->JAKs Inhibition pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulation

JAK-STAT Signaling Pathway and this compound Inhibition Point.

By inhibiting TYK2 and JAK1, this compound effectively blocks the signaling of several key cytokines:

  • IL-12 and IL-23 Signaling: These pathways are crucial for the differentiation of T helper 1 (Th1) and Th17 cells, respectively, and are dependent on TYK2.[2] this compound potently inhibits these axes, leading to a reduction in inflammatory mediators like IFN-γ and IL-17.[2]

  • Type I Interferon (IFN-α) Signaling: This pathway, which utilizes both TYK2 and JAK1, is a key driver of antiviral responses and is also implicated in autoimmune diseases.[2] The dual inhibition by this compound effectively suppresses IFN-α signaling.[2]

  • IL-22 Signaling: IL-22 signals through a receptor complex using JAK1 and TYK2, leading to STAT3 phosphorylation.[1] This pathway is important in epithelial cell proliferation.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Biochemical Kinase Inhibition Assay: ³³P-ATP Competitive Binding

This radiometric assay quantifies the ability of this compound to compete with ATP for the active site of JAK enzymes.

Objective: To determine the IC50 values of this compound for TYK2, JAK1, JAK2, and JAK3.

Materials:

  • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.[7]

  • Poly (Glu, Tyr) 4:1 peptide substrate.[7]

  • [γ-³³P]ATP.[1]

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄).[7]

  • This compound serial dilutions in DMSO.[1]

  • P81 phosphocellulose paper or filter plates.[9]

  • Scintillation counter.[1]

Procedure:

  • Prepare a reaction mixture containing the specific JAK enzyme and peptide substrate in kinase buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.[1]

  • Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).[1][9]

  • Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper or by adding a stop solution like phosphoric acid for filter plates.[1][9]

  • Wash the filters to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.[9]

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression.

A Prepare Kinase/Substrate Mixture B Add Serial Dilutions of this compound A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Spot on Filter Paper D->E F Wash Filters E->F G Quantify Radioactivity F->G H Calculate IC50 G->H cluster_assay Cellular pSTAT Assay Logic Start Cell Plating & Starvation Incubate Pre-incubation with This compound Start->Incubate Stimulate Cytokine Stimulation Incubate->Stimulate Process Fixation & Permeabilization Stimulate->Process Stain pSTAT Antibody Staining Process->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

SAR-20347: A Deep Dive into its Modulatory Effects on Th1 and Th17 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of SAR-20347, a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), focusing on its impact on the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells. These T cell subsets are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, making the modulation of their activity a key therapeutic strategy.[1] This document outlines the molecular mechanism of this compound, presents its inhibitory activity in structured tables, details key experimental protocols for its evaluation, and visualizes the complex signaling pathways and experimental workflows involved.

Mechanism of Action: Targeting Key Cytokine Signaling

This compound is a small molecule inhibitor that selectively targets the Janus kinase (JAK) family members TYK2 and JAK1, with lower affinity for JAK2 and JAK3.[2][3] The JAK-STAT signaling pathway is a critical cascade downstream of numerous cytokine receptors that govern immune cell differentiation and function.[2] By inhibiting TYK2 and JAK1, this compound effectively disrupts the signaling of key cytokines that drive the differentiation and effector functions of Th1 and Th17 cells.

Specifically, this compound impacts the following pathways:

  • IL-12/Th1 Axis: Interleukin-12 (IL-12) is crucial for the differentiation of naive CD4+ T cells into Th1 cells, which are characterized by the production of interferon-gamma (IFN-γ). The IL-12 receptor signals through TYK2 and JAK2.[2][4] this compound, by potently inhibiting TYK2, blocks this signaling cascade, thereby reducing Th1 differentiation and IFN-γ production.[2][4]

  • IL-23/Th17 Axis: Interleukin-23 (IL-23) is essential for the expansion, stabilization, and pro-inflammatory function of committed Th17 cells.[2] The IL-23 receptor signals through TYK2 and JAK2, leading to the activation of STAT3.[1][2] Additionally, the initial differentiation of Th17 cells is driven by TGF-β and IL-6, the latter of which signals through a receptor complex utilizing JAK1.[2] By inhibiting both TYK2 and JAK1, this compound effectively impedes both the initial differentiation and the subsequent stabilization and effector functions of Th17 cells, leading to reduced production of cytokines like IL-17A and IL-17F.[2][3]

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against the four members of the JAK family has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target KinaseBiochemical IC50 (nM)Cellular Assay IC50 (nM)Selectivity Fold (Biochemical, vs. TYK2)
TYK2 0.6[3][5]107 - 148[3]-
JAK1 23[3][5]345 - 407[3]38.3x[3]
JAK2 26[3][5]1060 - 2220[3]43.3x[3]
JAK3 41[3][5]1608[3]68.3x[3]

Data compiled from biochemical assays such as TR-FRET and ATP competition, and cellular assays like STAT phosphorylation.[3] Cellular IC50 values are generally higher due to factors like cell membrane permeability and intracellular ATP concentrations.[3]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound, it is crucial to visualize the signaling pathways it targets and the experimental workflows used for its characterization.

Th17_Differentiation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL23 IL-23 IL23R IL-23R IL23->IL23R JAK1 JAK1 IL6R->JAK1 activates RORgt RORγt TGFbR->RORgt induces TYK2 TYK2 IL23R->TYK2 activates JAK2 JAK2 IL23R->JAK2 activates STAT3 STAT3 JAK1->STAT3 phosphorylates TYK2->STAT3 phosphorylates JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->RORgt co-activates Th17_Genes Th17 Gene Expression (IL-17A, IL-17F) RORgt->Th17_Genes promotes SAR20347 This compound SAR20347->JAK1 SAR20347->TYK2

Caption: Th17 Differentiation Pathway and Inhibition by this compound.

Th1_Differentiation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12R IL12->IL12R TYK2 TYK2 IL12R->TYK2 activates JAK2 JAK2 IL12R->JAK2 activates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT4 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Tbet T-bet pSTAT4->Tbet induces Th1_Genes Th1 Gene Expression (IFN-γ) Tbet->Th1_Genes promotes SAR20347 This compound SAR20347->TYK2

Caption: Th1 Differentiation Pathway and Inhibition by this compound.

Experimental_Workflow_STAT_Phosphorylation start Start: Isolate PBMCs or use cell line starve Cytokine Starvation start->starve preincubate Pre-incubate with This compound (serial dilutions) or DMSO starve->preincubate stimulate Stimulate with Cytokine (e.g., IL-12, IL-23) preincubate->stimulate fix Fix Cells stimulate->fix permeabilize Permeabilize Cells fix->permeabilize stain Stain with anti-phospho-STAT (pSTAT4, pSTAT3) antibody permeabilize->stain analyze Analyze by Flow Cytometry (Median Fluorescence Intensity) stain->analyze calculate Calculate % Inhibition and determine IC50 analyze->calculate

Caption: Workflow for STAT Phosphorylation Assay.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following protocols are key to characterizing the effects of this compound on Th1 and Th17 cell differentiation.

Protocol 1: In Vitro Differentiation of Human Th1 and Th17 Cells

Objective: To differentiate naive human CD4+ T cells into Th1 or Th17 lineages and to assess the impact of this compound on this process.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naive CD4+ T cell isolation kit

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

  • Th1 differentiation cocktail: Recombinant human IL-12, anti-IL-4 antibody

  • Th17 differentiation cocktail: Recombinant human IL-6, TGF-β, IL-23, IL-1β, anti-IFN-γ antibody, anti-IL-4 antibody

  • This compound

  • Cell culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, and antibiotics)

Procedure:

  • Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.

  • Activate the purified naive CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Culture the cells in the presence of either the Th1 or Th17 differentiation cocktail.

  • Add this compound at various concentrations or a vehicle control (DMSO) at the beginning of the culture.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.[1]

  • Assess differentiation by intracellular cytokine staining and ELISA.

Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To quantify the percentage of Th1 (IFN-γ+) and Th17 (IL-17A+) cells following in vitro differentiation.

Procedure:

  • Restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1]

  • Harvest the cells and stain for surface markers, such as CD4.[1]

  • Fix and permeabilize the cells using a dedicated kit.[1]

  • Stain the cells with fluorescently labeled antibodies against IFN-γ (for Th1) or IL-17A (for Th17).[1]

  • Analyze the percentage of IFN-γ-producing or IL-17A-producing CD4+ T cells using a flow cytometer.[1]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of secreted IFN-γ and IL-17A in the cell culture supernatants.

Procedure:

  • Collect cell culture supernatants before the restimulation step in the ICS protocol.[1]

  • Perform an ELISA for IFN-γ or IL-17A according to the manufacturer's instructions.[1]

  • Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Protocol 4: Phospho-STAT Flow Cytometry Assay

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.[4]

Procedure:

  • Culture a relevant cell line (e.g., NK-92 for IL-12 signaling) or PBMCs and starve them of cytokines to reduce basal signaling.[4]

  • Pre-incubate the cells with serial dilutions of this compound or DMSO for 20-30 minutes at 37°C.[4]

  • Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3) for a short period (e.g., 15-30 minutes).[4]

  • Immediately fix the cells to preserve the phosphorylation state.[4]

  • Permeabilize the cells with cold methanol.[4]

  • Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein.[4]

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.[4]

  • Calculate the percent inhibition of STAT phosphorylation for each this compound concentration and determine the IC50 value.[4]

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 that effectively modulates the differentiation and function of Th1 and Th17 cells.[2][4] By targeting the key cytokine signaling pathways that drive these pro-inflammatory T cell lineages, this compound demonstrates significant therapeutic potential for the treatment of a wide range of autoimmune and inflammatory disorders. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this promising compound.

References

Methodological & Application

Application Notes and Protocols for SAR-20347 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for SAR-20347, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This document includes detailed methodologies for key in vivo studies, quantitative data on its inhibitory profile and pharmacokinetics, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound selectively targets TYK2 and JAK1, which are critical components of the JAK-STAT signaling pathway.[1] This pathway mediates the cellular response to numerous pro-inflammatory cytokines. By inhibiting TYK2 and JAK1, this compound effectively blocks the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1][3]

Cytokine Cytokine (IL-12, IL-23, IFN-α, IL-22) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Phosphorylation TYK2->STAT JAK1->STAT SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Regulates Start Start Shave Shave Mouse Back (Day -1) Start->Shave Dose Oral Gavage: This compound or Vehicle Shave->Dose Imiquimod Topical Application: Imiquimod or Control Cream Dose->Imiquimod Hydrate Saline Injection (Days 3 & 4) Dose->Hydrate Repeat Repeat for 5 Days Imiquimod->Repeat Assess Daily Clinical Scoring Imiquimod->Assess Repeat->Dose Yes Euthanize Euthanize & Collect Samples (Day 6) Repeat->Euthanize No Assess->Repeat End End Euthanize->End

References

Application Notes and Protocols for SAR-20347 in a Psoriasis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SAR-20347, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), in a preclinical psoriasis mouse model. The protocols outlined below are based on established methodologies and are intended to assist in the evaluation of this compound's therapeutic potential for psoriasis.

Introduction

Psoriasis is a chronic autoimmune disease of the skin characterized by aberrant keratinocyte proliferation and inflammation. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis plays a central role in its pathogenesis, with cytokines such as IL-23, IL-17, and IL-22 being key drivers of the disease. This compound is a small molecule inhibitor that targets TYK2 and JAK1, critical components of the signaling pathways for these pro-inflammatory cytokines.[1] By inhibiting TYK2 and JAK1, this compound effectively blocks the downstream signaling cascades, including the phosphorylation of STAT proteins, which are crucial for the pro-inflammatory genetic response.[2][3] This mechanism of action makes this compound a promising candidate for the treatment of psoriasis.

The imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis mouse model is a widely used and clinically relevant model that recapitulates many features of human plaque psoriasis, including the involvement of the IL-23/IL-17 cytokine axis.[4][5] This model is therefore highly suitable for evaluating the in vivo efficacy of JAK inhibitors like this compound.

Mechanism of Action of this compound

This compound is a potent inhibitor of the Janus kinase (JAK) family, with high selectivity for TYK2 and JAK1 over other JAK family members.[2][6][7] Its therapeutic effect stems from the blockade of signaling from key cytokines implicated in psoriasis, including IL-12, IL-23, IL-22, and Type I Interferons.[1][3] This dual inhibition is believed to be more effective in reducing psoriasis pathogenesis than targeting TYK2 alone.[1]

Signaling Pathway Inhibition

SAR20347_Mechanism IL23R IL-23R TYK2 TYK2 IL23R->TYK2 IL12R IL-12R IL12R->TYK2 IFNAR IFNAR JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 p STAT4 STAT4 TYK2->STAT4 p JAK1->STAT3 p Gene Pro-inflammatory Gene Expression STAT3->Gene STAT4->Gene SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits Psoriasis_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment (Days 1-5) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 6) Acclimatization Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping IMQ_application Daily Topical Imiquimod (62.5 mg, 5%) Grouping->IMQ_application SAR20347_admin This compound Administration (e.g., 50 mg/kg, oral gavage, twice daily) Grouping->SAR20347_admin PASI_scoring PASI Scoring (Erythema, Scaling, Thickness) IMQ_application->PASI_scoring SAR20347_admin->PASI_scoring Ear_thickness Ear Thickness Measurement PASI_scoring->Ear_thickness Body_weight Body Weight Ear_thickness->Body_weight Euthanasia Euthanasia & Sample Collection Body_weight->Euthanasia Histology Skin Histology (H&E Staining) Euthanasia->Histology Cytokine_analysis Cytokine & Gene Expression (qRT-PCR, ELISA) Euthanasia->Cytokine_analysis

References

SAR-20347: Application Notes and Protocols for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SAR-20347, a potent small-molecule inhibitor of the Janus kinase (JAK) family, in cellular assays. This compound exhibits high selectivity for Tyrosine Kinase 2 (TYK2) and JAK1 over JAK2 and JAK3, making it a valuable tool for investigating the roles of these kinases in cytokine signaling pathways implicated in various immune-mediated inflammatory diseases.[1][2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the JAK family of non-receptor tyrosine kinases.[3] By binding to the ATP-binding site of these enzymes, it blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK/STAT signaling pathway effectively dampens the cellular response to pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1][2][4] The dual inhibition of TYK2 and JAK1 by this compound makes it particularly effective at blocking the signaling of cytokines that utilize these specific kinases.[2][4]

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

Assay TypeTargetIC50 (nM)Reference
Biochemical Assays
³³P-ATP Competitive BindingTYK20.6[5][6]
JAK123[5][7]
JAK226[5][7]
JAK341[5][7]
TR-FRET (STAT3 Phosphorylation)TYK213[6][8]
Cellular Assays
IL-12-induced STAT4 Phosphorylation (in NK-92 cells)TYK2-dependent126[7]
IL-22-induced STAT3 Phosphorylation (in HT-29 cells)TYK2/JAK1-dependent148[2][8]
IFN-α-induced SEAP Production (in HEK-BLUE IFN-α/β cells)TYK2/JAK1-dependentDose-dependent inhibition, with greatest effect at 5 µM[7][8]
IL-12-induced IFN-γ Production (in PBMCs)TYK2-dependentDose-dependent inhibition, with greatest effect at 10 µM[8]

Signaling Pathway and Experimental Workflow Visualizations

To aid in the conceptualization of this compound's mechanism and its evaluation in a laboratory setting, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

SAR20347_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α, IL-22) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Target Gene Transcription pSTAT->Gene Translocation & Dimerization SAR20347 This compound SAR20347->TYK2 Inhibition SAR20347->JAK1 Inhibition

Caption: JAK/STAT signaling pathway with this compound inhibition points.

Experimental_Workflow start Start: Cell Preparation cell_plating 1. Plate Cells (e.g., PBMCs, NK-92, HT-29) start->cell_plating starvation 2. Serum Starvation (Optional, to reduce basal signaling) cell_plating->starvation treatment 3. Pre-incubation with this compound (Varying concentrations) starvation->treatment stimulation 4. Cytokine Stimulation (e.g., IL-12, IL-22, IFN-α) treatment->stimulation endpoint 5. Endpoint Measurement stimulation->endpoint pSTAT Phospho-STAT Analysis (Flow Cytometry or Western Blot) endpoint->pSTAT gene_expression Gene Expression Analysis (qPCR or Reporter Assay) endpoint->gene_expression cytokine_production Cytokine Production (ELISA) endpoint->cytokine_production data_analysis 6. Data Analysis (IC50 determination) pSTAT->data_analysis gene_expression->data_analysis cytokine_production->data_analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular activity of this compound.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation by Flow Cytometry

This assay provides a functional readout of JAK inhibitor activity by measuring the phosphorylation of STAT proteins within cells in response to cytokine stimulation.[2]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 for IL-12 signaling, HT-29 for IL-22 signaling).[2][7][8]

  • Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).[2]

  • This compound, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1][9]

  • Cell culture medium appropriate for the cell type.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% paraformaldehyde).[2]

  • Permeabilization Buffer (e.g., 90% cold methanol).[2]

  • Fluorochrome-conjugated antibodies specific for phosphorylated STATs (e.g., anti-pSTAT4, anti-pSTAT3).[2]

  • 96-well V-bottom plates.[7]

Procedure:

  • Cell Preparation: Plate cells in a 96-well V-bottom plate in starvation medium and incubate for a period to reduce basal signaling.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.[7][9] Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 20 minutes to 2 hours at 37°C and 5% CO₂.[7][9]

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12) for a short period (e.g., 15-30 minutes) at 37°C.[2][8][9]

  • Fixation: Stop the stimulation by adding fixation buffer and incubate as recommended by the manufacturer.

  • Permeabilization: Wash the cells with PBS and then add cold permeabilization buffer.

  • Staining: Wash the cells and then stain with a fluorochrome-conjugated anti-phospho-STAT antibody.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.[7]

Protocol 2: Radiometric In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of JAK family members by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a peptide substrate.[1]

Materials:

  • Recombinant human TYK2, JAK1, JAK2, or JAK3.[1]

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[1]

  • This compound serial dilutions in DMSO.[1]

  • Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.[1]

  • [γ-³³P]ATP.[1]

  • Non-radiolabeled ATP.

  • Stop Solution: 3% Phosphoric acid.[1]

  • 96-well polypropylene (B1209903) plates.[1]

  • Filter plates.[2]

  • Scintillation counter.[2]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the specific JAK enzyme and peptide substrate in the assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Filter and Wash: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and wash away unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of kinase activity at each this compound concentration and calculate the IC50 value.

Protocol 3: IFN-γ Production Assay (ELISA)

This cellular assay assesses the downstream functional consequence of JAK inhibition by measuring the production of a key cytokine, IFN-γ, following cell stimulation.

Materials:

  • Human PBMCs or NK-92 cells.[8]

  • Recombinant human IL-12.[8]

  • This compound serial dilutions.

  • 96-well flat-bottom plates.

  • Human IFN-γ ELISA kit.

Procedure:

  • Cell Plating: Plate PBMCs or NK-92 cells in a 96-well flat-bottom plate.

  • Compound and Cytokine Addition: Add serial dilutions of this compound or a vehicle control to the wells, followed by stimulation with IL-12 (e.g., 10 ng/mL).[8]

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[8]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of IFN-γ. Determine the dose-dependent inhibition by this compound and calculate the IC50 value if applicable.[8]

References

Application Notes and Protocols: Preparation and Use of SAR-20347 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SAR-20347 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, with high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] It demonstrates significantly less activity against JAK2 and JAK3.[1][3] This dual inhibitory activity makes this compound a critical research tool for investigating the roles of TYK2 and JAK1 in cytokine signaling pathways, which are integral to immune responses and implicated in various autoimmune and inflammatory diseases.[1][4] this compound exerts its effects by blocking the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[2][5][6]

These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure reproducible and accurate results in a research setting.

Physicochemical Properties and Storage

Proper handling and storage of this compound are essential to maintain its stability and biological activity. The compound should be equilibrated to room temperature before opening the vial to prevent moisture condensation.[4]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₁H₁₈ClFN₄O₄ [1][7]
Molecular Weight 444.84 g/mol [1][7]
CAS Number 1450881-55-6 [1][7]
Appearance Light yellow to yellow solid [1][3]

| Purity | ≥98% |[1][7] |

Table 2: Recommended Storage Conditions

Format Storage Temperature Duration Reference
Powder -20°C 3 years [1][3]
4°C 2 years [1][3]
Stock Solution in DMSO -80°C 1-2 years [1][3][8]

| | -20°C | 1 year |[1][3] |

Note: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[4][9]

Quantitative Data Summary

Solubility

The solubility of this compound is a critical factor for preparing concentrated stock solutions. It is highly soluble in Dimethyl Sulfoxide (DMSO) but practically insoluble in aqueous solutions.[1][4]

Table 3: Solubility of this compound

Solvent Concentration Remarks Reference
DMSO up to 100 mg/mL (224.80 mM) May require sonication and warming.[3][4] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[4][8] [1][3][4]
Water < 0.1 mg/mL Insoluble [3][4]

| Ethanol | - | Insoluble |[1][8] |

Inhibitory Profile

This compound exhibits a distinct selectivity profile, with the highest potency against TYK2.[3][10] The half-maximal inhibitory concentrations (IC₅₀) from biochemical (cell-free) and cellular assays are summarized below.

Table 4: Inhibitory Activity (IC₅₀) of this compound

Assay Type Target IC₅₀ (nM) Reference
Biochemical (Cell-Free) TYK2 0.6 [2][3][8]
JAK1 23 [2][3][8]
JAK2 26 [2][3][8]
JAK3 41 [2][3][8]
Cellular IL-12 induced pSTAT4 (TYK2-dependent) 126 [3][7][10]

| | IL-6 induced pSTAT3 (JAK1-dependent) | 345 |[7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder (MW: 444.84 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-dissolution Preparation: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.[1]

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound, you will need 224.8 µL of DMSO.[1]

    • Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Volume (µL) = (0.001 g / (444.84 g/mol * 0.010 mol/L)) * 1,000,000 µL/L = 224.8 µL

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[1]

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear, homogenous solution.[4] If necessary, use a sonicator or gently warm the solution to aid dissolution.[4][10] Visually inspect the solution to ensure no particulates are present.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[9] Store the aliquots at -80°C for long-term stability (up to 2 years).[3][8]

G cluster_workflow Stock Solution Workflow A Equilibrate this compound powder to room temp B Add calculated volume of anhydrous DMSO A->B Prevent condensation C Vortex and/or sonicate until fully dissolved B->C Ensure homogeneity D Aliquot into single-use tubes C->D Avoid contamination E Store at -20°C or -80°C D->E Prevent freeze-thaw cycles

Workflow for preparing this compound stock solution.

Application Notes and Protocols

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors.[11][12] The binding of a cytokine (e.g., IL-12, IFN-α) to its receptor activates receptor-associated JAKs (like TYK2 and JAK1).[5][12] These activated JAKs then phosphorylate STAT proteins.[5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in immune responses and inflammation.[11]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of TYK2 and JAK1.[13] This action blocks the phosphorylation and subsequent activation of STAT proteins, thereby suppressing the downstream gene expression induced by pro-inflammatory cytokines.[5]

G JAK/STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer Gene Gene Transcription Cytokine Cytokine (e.g., IL-12, IFN-α) Cytokine->Receptor SAR20347 This compound SAR20347->TYK2 SAR20347->JAK1

Inhibition of the JAK/STAT pathway by this compound.

Protocol 2: General Protocol for In Vitro Cell Treatment

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize, typically overnight.[1][9]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the final desired concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Vehicle Control: Always include a vehicle control in your experiment, consisting of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.[1] The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[1][10]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the DMSO vehicle control.

  • Incubation: Pre-incubate the cells with the compound for a sufficient duration (e.g., 1-2 hours) to allow for target engagement before adding a stimulating cytokine, if required by the experimental design.[9][13]

  • Downstream Analysis: Following the total incubation period, proceed with the desired downstream analysis (e.g., cell lysis for Western blot, flow cytometry, or a cell viability assay).

Protocol 3: Example Application - Inhibition of Cytokine-Induced STAT Phosphorylation by Western Blot

This protocol assesses the efficacy of this compound in blocking the phosphorylation of a STAT protein following cytokine stimulation.

Procedure:

  • Cell Treatment: Seed cells (e.g., NK-92 or PBMCs) and treat with serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control as described in Protocol 2.[9][10] Pre-incubate for 1-2 hours.[9]

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12 for NK-92 cells) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[13]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[9][13]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).[13]

  • Western Blot:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.[13]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against a phospho-STAT protein (e.g., pSTAT4) and a total STAT protein overnight at 4°C.[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: Quantify the band intensities for the phospho-STAT and total STAT proteins. The ratio of phospho-STAT to total STAT will indicate the level of inhibition by this compound.

References

Application Notes and Protocols: SAR-20347 in Preclinical Models of Lupus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation in various organs. The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical mediator of cytokine signaling implicated in lupus pathogenesis. SAR-20347 is a potent small-molecule dual inhibitor of Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (Jak1), key components of this pathway.[1] By inhibiting Tyk2 and Jak1, this compound effectively modulates the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α), all of which play a significant role in the pathophysiology of SLE.[2][3]

These application notes provide a comprehensive overview of the use of this compound in preclinical lupus models, including quantitative data from in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

In Vivo Efficacy of this compound in the (NZBxNZW) F1 Mouse Model

The (NZBxNZW) F1 hybrid mouse is a well-established spontaneous model of SLE that mirrors key features of the human disease, including the development of autoantibodies against double-stranded DNA (dsDNA) and hypergammaglobulinemia.[1][2] The following table summarizes the key findings from a 6-week treatment study with this compound in 16-week-old female (NZBxNZW) F1 mice.[1][4]

Treatment GroupDose (mg/kg)Key Cellular Changes in SpleenAnti-dsDNA AntibodiesTotal IgG
Vehicle-Baseline levels of plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells.No significant changeNo significant change
This compound10Not specifiedNo significant difference from vehicleNo significant difference from vehicle
This compound25Not specifiedNo significant difference from vehicleNo significant difference from vehicle
This compound50Decreased plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells.No significant difference from vehicleNo significant difference from vehicle

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action: Inhibition of Tyk2/Jak1 Signaling

This compound exerts its therapeutic effect by inhibiting the Tyk2 and Jak1 kinases, which are crucial for the signaling of several key cytokines involved in lupus pathogenesis. The diagram below illustrates the points of inhibition within the IL-12/IL-23 and Type I IFN signaling pathways.

cluster_0 IL-12/IL-23 Signaling cluster_1 Type I IFN Signaling IL-12/IL-23 IL-12/IL-23 IL-12R/IL-23R IL-12R/IL-23R IL-12/IL-23->IL-12R/IL-23R Tyk2 Tyk2 IL-12R/IL-23R->Tyk2 Jak2 Jak2 IL-12R/IL-23R->Jak2 STAT4/STAT3 STAT4/STAT3 Tyk2->STAT4/STAT3 P Jak2->STAT4/STAT3 P Th1/Th17 Differentiation Th1/Th17 Differentiation STAT4/STAT3->Th1/Th17 Differentiation IFN-γ/IL-17 Production IFN-γ/IL-17 Production Th1/Th17 Differentiation->IFN-γ/IL-17 Production IFN-α IFN-α IFNAR IFNAR IFN-α->IFNAR Tyk2_2 Tyk2 IFNAR->Tyk2_2 Jak1 Jak1 IFNAR->Jak1 STAT1/STAT2 STAT1/STAT2 Tyk2_2->STAT1/STAT2 P Jak1->STAT1/STAT2 P ISG Expression ISG Expression STAT1/STAT2->ISG Expression This compound This compound This compound->Tyk2 Inhibits This compound->Tyk2_2 Inhibits This compound->Jak1 Inhibits

Caption: Mechanism of this compound in inhibiting Tyk2/Jak1-mediated cytokine signaling.

Experimental Workflow for Preclinical Evaluation in Lupus Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical lupus model.

cluster_analysis Endpoint Analysis Start Start Lupus Model Induction Lupus Model Selection (e.g., (NZBxNZW) F1 or Pristane-induced) Start->Lupus Model Induction Baseline Measurement Baseline Measurements (e.g., anti-dsDNA, Total IgG) Lupus Model Induction->Baseline Measurement Randomization Randomization Baseline Measurement->Randomization Treatment Treatment with this compound or Vehicle (e.g., 6 weeks) Randomization->Treatment Monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Collection Endpoint Sample Collection (Serum, Spleen) Monitoring->Endpoint Collection Analysis Analysis of Endpoints Endpoint Collection->Analysis ELISA Serum Analysis (ELISA) - Anti-dsDNA IgG - Total IgG Analysis->ELISA Flow Cytometry Spleen Analysis (Flow Cytometry) - Plasma Cells - Tfh Cells - GC B Cells Analysis->Flow Cytometry Data Interpretation Data Interpretation and Reporting End End Data Interpretation->End ELISA->Data Interpretation Flow Cytometry->Data Interpretation

Caption: Experimental workflow for evaluating this compound in preclinical lupus models.

Experimental Protocols

In Vivo Administration of this compound in the (NZBxNZW) F1 Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a spontaneous mouse model of lupus.

Materials:

  • Female (NZBxNZW) F1 mice (e.g., 16 weeks of age)[4]

  • This compound

  • Vehicle (e.g., 10% DMSO/90% PEG400, as used in other in vivo studies with this compound)[5]

  • Oral gavage needles

  • Standard laboratory animal housing and monitoring equipment

Procedure:

  • Acclimate female (NZBxNZW) F1 mice to the facility for at least one week prior to the start of the study.

  • At 16 weeks of age, collect baseline serum samples via a submandibular or saphenous bleed to measure total IgG and anti-dsDNA IgG levels.[4]

  • Randomize mice into treatment groups based on their baseline serum IgG levels to ensure an even distribution of disease severity.[4]

  • Prepare this compound formulations in the vehicle at the desired concentrations (e.g., 10, 25, and 50 mg/kg).[4] The vehicle alone will serve as the control.

  • Administer this compound or vehicle to the respective groups daily via oral gavage for a period of 6 weeks.[1]

  • Monitor the animals' body weight and general health status at least twice weekly.

  • At the end of the 6-week treatment period, collect terminal blood samples for serum analysis and harvest spleens for cellular analysis.

Measurement of Anti-dsDNA IgG in Mouse Serum by ELISA

Objective: To quantify the levels of anti-dsDNA IgG autoantibodies in mouse serum.

Materials:

  • Mouse anti-dsDNA IgG ELISA kit (commercially available kits from various suppliers)[6][7][8]

  • Mouse serum samples

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure (General Protocol, refer to manufacturer's instructions for specifics):

  • Prepare reagents and standards as per the kit manufacturer's instructions.

  • Dilute mouse serum samples (e.g., 1:100) in the provided sample diluent buffer.[6]

  • Add 100 µL of standards, controls, and diluted samples to the dsDNA-coated microplate wells.

  • Incubate the plate, typically for 1-2 hours at room temperature.[6]

  • Wash the plate 3-5 times with the provided wash buffer.[6]

  • Add 100 µL of HRP-conjugated anti-mouse IgG detection antibody to each well.

  • Incubate the plate for 30-60 minutes at room temperature.[1]

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm on a microplate reader.

  • Calculate the concentration of anti-dsDNA IgG in the samples by comparing their absorbance to the standard curve.

Flow Cytometric Analysis of Splenic Immune Cell Populations

Objective: To identify and quantify changes in splenic plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells.

Materials:

  • Freshly harvested mouse spleens

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers[9]

  • Red Blood Cell (RBC) Lysis Buffer[9]

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against mouse cell surface and intracellular markers (see table below)

  • Intracellular fixation and permeabilization buffers

  • Flow cytometer

Antibody Panel Suggestion:

TargetFluorochromeCell Population
CD19 or B220e.g., FITCB cells
CD138e.g., PEPlasma cells
GL7e.g., PerCP-Cy5.5Germinal Center B cells
CD95 (Fas)e.g., APCGerminal Center B cells
CD4e.g., APC-Cy7T helper cells
CXCR5e.g., BV421T follicular helper cells
PD-1e.g., BV510T follicular helper cells
Bcl6e.g., Alexa Fluor 647T follicular helper cells (intracellular)

Procedure:

  • Spleen Dissociation:

    • Aseptically remove the spleen and place it in a petri dish with cold FACS buffer.

    • Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[9]

    • Collect the single-cell suspension and centrifuge at 300-400 x g for 5-7 minutes.

    • Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

    • Neutralize the lysis buffer with an excess of FACS buffer and centrifuge again.

    • Resuspend the splenocytes in FACS buffer and perform a cell count.

  • Staining:

    • Aliquot approximately 1-2 x 10^6 cells per tube.

    • Stain for viability using a fixable viability dye according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Perform surface staining by adding a cocktail of antibodies against surface markers (e.g., CD19, B220, CD138, GL7, CD95, CD4, CXCR5, PD-1) and incubate for 20-30 minutes on ice in the dark.[10][11]

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., Bcl6), fix and permeabilize the cells using an appropriate buffer system.

    • Add the intracellular antibody and incubate for 30-45 minutes on ice in the dark.

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the final cell pellet in FACS buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a multicolor flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single cells, and then identify the populations of interest based on their marker expression (e.g., Tfh cells: CD4+CXCR5+PD-1+; GC B cells: B220+GL7+CD95+; Plasma cells: B220-lowCD138+).

Conclusion

This compound, as a dual inhibitor of Tyk2 and Jak1, demonstrates a clear immunomodulatory effect in a preclinical model of lupus by targeting key pathogenic cell populations. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar molecules in the context of SLE and other autoimmune diseases. These guidelines should be adapted and optimized based on specific experimental goals and laboratory conditions.

References

Application Notes and Protocols: Utilizing SAR-20347 for the Inhibition of IL-12 and IFN-α Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract SAR-20347 is a potent, small-molecule dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] Its targeted activity makes it a valuable tool for investigating the roles of TYK2 and JAK1 in autoimmune and inflammatory diseases.[3] By selectively targeting these kinases, this compound effectively modulates the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12) and Type I Interferons (IFN-α).[1][4][5] These pathways are critical drivers in the pathogenesis of various immune-mediated conditions like psoriasis.[6][7] This document provides a comprehensive overview of this compound, summarizing its inhibitory profile, detailing experimental protocols for its characterization, and visualizing the core signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the Janus kinase family has been determined using both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity, with a preference for TYK2.[1][4][8]

Table 1: this compound In Vitro Kinase Inhibition Profile

Assay Type Target IC50 (nM) Selectivity over TYK2
Biochemical Assay TYK2 0.6 -
JAK1 23 38.3x
JAK2 26 43.3x
JAK3 41 68.3x
TR-FRET Assay TYK2 13 -

Data sourced from[1][4][8].

Table 2: this compound Cellular Assay Inhibition Profile

Assay Pathway Key Readout IC50 (nM)
IL-12 Signaling in NK-92 cells TYK2-dependent pSTAT4 126
IL-22 Signaling in HT-29 cells TYK2/JAK1-dependent pSTAT3 148

Data sourced from[1][5][8].

Table 3: this compound In Vivo Efficacy

Model Treatment Key Result
IL-12 Induced IFN-γ Production in Mice 60 mg/kg this compound 91% inhibition of serum IFN-γ production compared to vehicle.[2][8]

| Imiquimod-Induced Psoriasis in Mice | 60 mg/kg this compound (oral) | Striking decrease in disease pathology, reduced keratinocyte activation, and lower proinflammatory cytokine levels.[7][9][10] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the ATP-competitive site of the catalytic (JH1) domain of TYK2 and JAK1.[11] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for transducing cytokine signals to the nucleus to regulate gene transcription.[12]

IL-12 Signaling Pathway

Interleukin-12 (IL-12) is a key cytokine in the differentiation of T helper 1 (Th1) cells.[13] Its signaling is dependent on the Janus kinases TYK2 and JAK2.[14][15] Upon IL-12 binding to its receptor, TYK2 and JAK2 are activated, leading to the phosphorylation of STAT4.[13][16] Activated STAT4 then dimerizes, translocates to the nucleus, and promotes the transcription of target genes, most notably IFN-γ.[13] this compound inhibits TYK2, thereby disrupting this cascade.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) TYK2 TYK2 IL12R->TYK2 Activates JAK2 JAK2 IL12R->JAK2 Activates STAT4_inactive STAT4 TYK2->STAT4_inactive Phosphorylates JAK2->STAT4_inactive Phosphorylates STAT4_active pSTAT4 Dimer STAT4_inactive->STAT4_active Dimerizes Gene IFN-γ Gene Transcription STAT4_active->Gene Translocates & Activates IL12 IL-12 IL12->IL12R Binds SAR20347 This compound SAR20347->TYK2 Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN-α Receptor (IFNAR1/IFNAR2) TYK2 TYK2 IFNAR->TYK2 Activates JAK1 JAK1 IFNAR->JAK1 Activates STAT1 STAT1 TYK2->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates JAK1->STAT1 Phosphorylates JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) STAT1->ISGF3 Forms Complex with IRF9 STAT2->ISGF3 Forms Complex with IRF9 ISRE IFN-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates & Binds IFNa IFN-α IFNa->IFNAR Binds SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Kinase Assays (IC50 Determination) B Cellular Assays (pSTAT, Reporter, Cytokine) A->B Confirms Cell Permeability & Activity C Pharmacokinetics (PK) Studies B->C Proceed if Potent & Selective D Pharmacodynamic (PD) Assays (e.g., IL-12 Challenge) C->D Informs Dosing E Disease Model Efficacy Studies (e.g., Psoriasis Model) D->E Confirms Target Engagement

References

Application Notes and Protocols: Biochemical Kinase Inhibition Assay for SAR-20347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-20347 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family, demonstrating high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] This dual inhibitory activity makes this compound a significant tool for investigating autoimmune and inflammatory diseases. By selectively targeting TYK2 and JAK1, this compound effectively modulates the signaling of crucial pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1][4]

These application notes provide a comprehensive overview of the biochemical and cellular assays used to characterize the inhibitory profile of this compound. Detailed protocols are provided to enable the replication and validation of these findings in a laboratory setting.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the JAK family has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight the potency and selectivity of this compound.

Table 1: this compound Inhibitory Activity (IC50) in Biochemical Assays

Target KinaseIC50 (nM)Selectivity over TYK2
TYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x

Data sourced from biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ATP competition assays.[1][3]

Table 2: this compound Inhibitory Activity (IC50) in Cellular Assays

Cellular PathwayPrimary Kinase DependenceIC50 (nM)
IL-12 induced pSTAT4TYK2126
IL-22 induced pSTAT3TYK2/JAK1148

Cellular IC50 values are typically higher than biochemical IC50 values due to factors such as cell membrane permeability and intracellular ATP concentrations.[1][3]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic potential by inhibiting the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response.[2] By inhibiting TYK2 and JAK1, this compound effectively blocks these downstream events.[3]

cluster_receptor Cell Membrane cluster_jak_stat Intracellular Signaling cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) receptor Cytokine Receptor cytokine->receptor Binding TYK2 TYK2 receptor->TYK2 Activation JAK1 JAK1 receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT dimer pSTAT Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription Regulation SAR20347 This compound SAR20347->TYK2 Inhibition SAR20347->JAK1 Inhibition

Caption: JAK/STAT signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay: Radiometric [γ-³³P]ATP Filter Binding Assay

This assay quantifies the ability of this compound to compete with ATP for the active site of the kinase, thereby inhibiting the phosphorylation of a substrate.

Objective: To determine the IC50 value of this compound for JAK family kinases.

Materials:

  • Recombinant human kinases (TYK2, JAK1, JAK2, JAK3)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[5]

  • This compound serial dilutions in DMSO

  • 96-well filter plates

  • Stop solution (e.g., 3% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the specific kinase and peptide substrate in the kinase reaction buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

start Start prep_mix Prepare Kinase/ Substrate Mixture start->prep_mix add_inhibitor Add this compound (Serial Dilutions) prep_mix->add_inhibitor initiate_rxn Initiate Reaction with [γ-³³P]ATP add_inhibitor->initiate_rxn incubate Incubate at RT initiate_rxn->incubate terminate_rxn Terminate Reaction (Stop Solution) incubate->terminate_rxn filter_wash Filter and Wash terminate_rxn->filter_wash measure Measure Radioactivity (Scintillation Counter) filter_wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the radiometric kinase assay.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation.

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in cells.

Materials:

  • Relevant cell line (e.g., NK-92 for IL-12 signaling) or human peripheral blood mononuclear cells (PBMCs)[1]

  • Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α)[1]

  • This compound serial dilutions

  • Cell culture medium

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated anti-phospho-STAT antibodies

  • Flow cytometer

Procedure:

  • Plate the cells in a 96-well plate in starvation medium.

  • Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for 20 minutes at 37°C.[5]

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.[1]

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells with cold permeabilization buffer.

  • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a well-defined selectivity profile against other JAK family members. The provided protocols for biochemical and cellular assays are essential for characterizing the inhibitory activity of this compound and similar compounds. These methods offer a robust framework for researchers in the field of drug discovery and development to further investigate the therapeutic potential of JAK inhibitors in various inflammatory and autoimmune conditions.

References

Application Notes and Protocols: SAR-20347 for the Treatment of Imiquimod-Induced Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SAR-20347 is a potent small-molecule inhibitor of Janus kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), with demonstrated efficacy in preclinical models of autoimmune and inflammatory diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a murine model of imiquimod-induced psoriasis-like dermatitis. Psoriasis is a chronic autoimmune skin disease characterized by keratinocyte hyperproliferation and inflammation driven by immune cells.[3][4][5] The imiquimod-induced model in mice is a widely used and robust tool for studying the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutics.[6][7][8] Imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, induces a dermatitis that closely mimics human psoriasis, with a critical dependence on the IL-23/IL-17 signaling axis.[9][10]

This compound acts by inhibiting the signaling of key cytokines implicated in psoriasis, such as IL-23, IL-22, and IL-6, thereby reducing skin inflammation and keratinocyte activation.[3][11] Preclinical studies have shown that dual inhibition of TYK2 and JAK1 by this compound is more effective at ameliorating psoriasis-like disease than targeting TYK2 alone.[3] These notes are intended for researchers, scientists, and drug development professionals investigating novel therapies for inflammatory skin diseases.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeSource
TYK20.6Biochemical TR-FRET[12]
JAK123Biochemical TR-FRET[12]
JAK226Biochemical TR-FRET[12]
JAK341Biochemical TR-FRET[12]
IL-12 mediated STAT4 phosphorylation126Cell-based (NK-92 cells)[12]
Table 2: In Vivo Efficacy of this compound in Imiquimod-Induced Dermatitis Model
ParameterVehicle ControlThis compound (60 mg/kg)% Reductionp-valueSource
Clinical Score (Redness & Scaling) ~3.5~1.5~57%< 0.05[3]
Histopathology Score ~3.0~1.0~67%< 0.05[3]
Keratinocyte Count HighSignificantly Reduced-< 0.05[3]
Gene Expression (mRNA in skin)
TNFHighSignificantly Reduced-< 0.05[3]
IL-17HighSignificantly Reduced-< 0.05[3]
IL-22HighSignificantly Reduced-< 0.05[3]
IL-23HighSignificantly Reduced-< 0.05[3]
IL-6HighSignificantly Reduced-< 0.05[3]
IL-20HighSignificantly Reduced-< 0.05[3]
S100A8HighSignificantly Reduced-< 0.05[3]
S100A9HighSignificantly Reduced-< 0.05[3]
Defensin β1HighSignificantly Reduced-< 0.05[3]

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-like Dermatitis in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available imiquimod cream.

Materials:

  • Wild-type mice (e.g., C57BL/6 or BALB/c)[7]

  • Imiquimod 5% cream (e.g., Aldara™)[8]

  • Electric shaver or depilatory cream[8]

  • Calipers for measuring skin thickness[10]

  • Control cream (vehicle for imiquimod)[6]

Procedure:

  • Animal Preparation: One day prior to the start of the experiment, shave the dorsal skin of the mice.[8] Ensure the shaved area is clean and free of any irritation.

  • Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[7][8] This is equivalent to 3.125 mg of active imiquimod.

  • Control Group: For the control group, apply an equivalent amount of a control cream to the shaved back of the mice.[6]

  • Monitoring: Monitor the mice daily for clinical signs of inflammation, including erythema (redness), scaling, and skin thickness.[6] Body weight should also be recorded.

  • Scoring: Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of these scores constitutes the total clinical score.[10]

  • Endpoint Analysis: At the end of the treatment period, mice can be euthanized for tissue collection and further analysis, such as histology, gene expression, and cytokine profiling.

Protocol 2: this compound Treatment of Imiquimod-Induced Dermatitis

This protocol outlines the administration of this compound to mice with imiquimod-induced dermatitis.

Materials:

  • Mice with imiquimod-induced dermatitis (from Protocol 1)

  • This compound

  • Vehicle for this compound (e.g., appropriate solvent for oral administration)

Procedure:

  • Dosing: Prepare this compound in a suitable vehicle for oral administration. A dose of 60 mg/kg has been shown to be effective.[12]

  • Treatment Administration: Administer this compound or vehicle control to the mice via oral gavage daily, starting concurrently with the imiquimod application or as a therapeutic intervention after disease establishment.

  • Monitoring and Scoring: Continue daily monitoring and scoring of the clinical signs of dermatitis as described in Protocol 1.

  • Pharmacokinetic Analysis (Optional): Blood samples can be collected at various time points after this compound administration to determine the pharmacokinetic profile of the compound.[3]

    • Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness, and inflammatory cell infiltration.[3]

    • Gene Expression Analysis: Isolate RNA from skin samples to quantify the expression of proinflammatory cytokines (e.g., IL-17, IL-22, IL-23) and keratinocyte activation markers (e.g., S100A8, S100A9) by quantitative PCR.[3]

    • Immunohistochemistry: Perform immunohistochemical staining on skin sections to detect specific cell types or protein markers.[3]

Visualizations

SAR20347_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-22 IL-22 IL-22R IL-22R IL-22->IL-22R IFN-α IFN-α IFNAR IFNAR IFN-α->IFNAR TYK2 TYK2 IL-23R->TYK2 IL-22R->TYK2 JAK1 JAK1 IL-22R->JAK1 IFNAR->TYK2 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 P STAT_other STATs TYK2->STAT_other P JAK1->STAT3 P JAK1->STAT_other P Gene Transcription Gene Transcription STAT3->Gene Transcription STAT_other->Gene Transcription This compound This compound This compound->TYK2 This compound->JAK1 Pro-inflammatory Cytokines\n(IL-17, etc.) Pro-inflammatory Cytokines (IL-17, etc.) Gene Transcription->Pro-inflammatory Cytokines\n(IL-17, etc.) Experimental_Workflow start Start animal_prep Day -1: Animal Preparation (Shave Dorsal Skin) start->animal_prep imiquimod_app Days 0-6: Daily Topical Imiquimod (5%) Application animal_prep->imiquimod_app treatment_admin Days 0-6: Daily Oral Administration (this compound or Vehicle) animal_prep->treatment_admin monitoring Daily Monitoring: - Clinical Scoring (PASI) - Body Weight imiquimod_app->monitoring treatment_admin->monitoring endpoint Day 7: Endpoint Analysis monitoring->endpoint tissue_collection Tissue Collection (Skin, Spleen) endpoint->tissue_collection histology Histological Analysis (H&E) tissue_collection->histology qpcr Gene Expression Analysis (qPCR) tissue_collection->qpcr ihc Immunohistochemistry tissue_collection->ihc

References

Assessing the Efficacy of TYK2/JAK1 Inhibition in Collagen-Induced Arthritis Models: Application Notes and Protocols for SAR-20347

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the therapeutic potential of SAR-20347, a potent TYK2/JAK1 inhibitor, in preclinical models of rheumatoid arthritis, specifically the collagen-induced arthritis (CIA) mouse model. While direct efficacy data for this compound in the CIA model is not publicly available, this guide offers a comprehensive framework for conducting such an assessment. The provided data is based on a representative selective TYK2 inhibitor to illustrate expected outcomes.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for a variety of pro-inflammatory cytokines implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis. By inhibiting TYK2 and JAK1, this compound can effectively block the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, thereby reducing inflammation and mitigating disease progression.

Signaling Pathway of TYK2/JAK1 Inhibition

The following diagram illustrates the central role of TYK2 and JAK1 in cytokine signaling and the point of intervention for inhibitors like this compound.

TYK2_JAK1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Complex Cytokine Receptor TYK2 TYK2 Receptor Complex->TYK2 Activation JAK1 JAK1 Receptor Complex->JAK1 Activation pTYK2 pTYK2 pJAK1 pJAK1 STAT STAT pSTAT pSTAT pTYK2->STAT Phosphorylation pJAK1->STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization SAR20347 This compound SAR20347->TYK2 Inhibition SAR20347->JAK1 Inhibition Gene Gene Transcription (Pro-inflammatory mediators) Cytokine Cytokine Cytokine->Receptor Complex Binding pSTAT_dimer->Gene Translocation

TYK2/JAK1 Signaling Pathway and Inhibition by this compound.

Efficacy of TYK2 Inhibition in a Collagen-Induced Arthritis Model

The following table summarizes representative data for the efficacy of a selective TYK2 inhibitor in a murine CIA model. These results demonstrate the potential therapeutic benefits that could be expected from this compound treatment in a similar preclinical setting.

Treatment GroupArthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)Histopathological Score (Mean ± SEM)
Naive (No Disease)0.0 ± 0.01.5 ± 0.10.0 ± 0.0
Vehicle Control (CIA)10.5 ± 1.23.2 ± 0.33.5 ± 0.4
TYK2 Inhibitor (10 mg/kg)4.2 ± 0.82.1 ± 0.21.5 ± 0.3
TYK2 Inhibitor (30 mg/kg)2.1 ± 0.51.8 ± 0.10.8 ± 0.2

*p < 0.05 compared to Vehicle Control (CIA). Data is illustrative and based on typical results for selective TYK2 inhibitors in CIA models.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction and assessment of CIA in DBA/1 mice, a commonly used and susceptible strain.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • Calipers for measuring paw thickness

Experimental Workflow:

CIA_Workflow cluster_induction Disease Induction Phase cluster_treatment Therapeutic Intervention Phase cluster_assessment Disease Assessment Phase Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment_Start Day 21-28: Onset of Arthritis Initiate this compound Dosing Day21->Treatment_Start Dosing Daily Dosing (Vehicle or this compound) Treatment_Start->Dosing Monitoring Monitor Body Weight, Arthritis Score, Paw Swelling (2-3 times weekly) Dosing->Monitoring Termination Day 42: Study Termination Monitoring->Termination Analysis Collect Blood and Paws for Biomarker and Histopathological Analysis Termination->Analysis

Experimental Workflow for Assessing this compound in a CIA Model.

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify the Type II Collagen solution with an equal volume of Complete Freund's Adjuvant.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify the Type II Collagen solution with an equal volume of Incomplete Freund's Adjuvant.

    • Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

  • Treatment with this compound:

    • Begin treatment upon the first signs of arthritis, typically between days 21 and 28.

    • Administer this compound or vehicle control orally once or twice daily, depending on the pharmacokinetic profile of the compound.

  • Assessment of Arthritis:

    • Monitor mice 2-3 times per week for the onset and severity of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum score per mouse is 16.

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

  • Termination and Analysis (Day 42):

    • At the end of the study, euthanize the mice and collect blood for cytokine analysis.

    • Dissect the paws for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.

Histopathological Analysis
  • Fix paws in 10% neutral buffered formalin.

  • Decalcify the tissue.

  • Embed in paraffin (B1166041) and section.

  • Stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage integrity.

  • Score the sections for synovial inflammation, pannus formation, and cartilage/bone destruction.

Conclusion

The collagen-induced arthritis model is a robust and clinically relevant preclinical model for evaluating the efficacy of novel anti-inflammatory agents. Based on its mechanism of action as a potent TYK2/JAK1 inhibitor, this compound is a promising candidate for the treatment of rheumatoid arthritis. The protocols and expected outcomes detailed in this document provide a comprehensive guide for researchers to assess the therapeutic potential of this compound in a preclinical setting. The use of a selective TYK2 inhibitor as a surrogate demonstrates the potential for significant reductions in arthritis severity, paw swelling, and joint damage. Further studies are warranted to confirm these effects specifically for this compound.

Troubleshooting & Optimization

optimizing SAR-20347 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR-20347. This guide provides detailed information, protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, small-molecule inhibitor with high selectivity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] By inhibiting these intracellular enzymes, this compound effectively blocks the signaling cascades of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[3][4] This action disrupts the JAK/STAT signaling pathway, a critical component in the inflammatory response and immune cell function.[4]

Q2: What is the selectivity profile of this compound against the JAK family of kinases?

A2: this compound exhibits the highest potency against TYK2, followed by JAK1, JAK2, and JAK3.[5][6] This selectivity makes it a valuable tool for investigating the specific roles of TYK2 and JAK1 in cellular signaling.[3] The half-maximal inhibitory concentration (IC50) values vary between biochemical (cell-free) and cellular assays, as detailed in the table below.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To maintain stability, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -20°C for short-term or -80°C for long-term storage.[3][6] When preparing working solutions for your experiment, dilute the DMSO stock directly into the cell culture medium immediately before use.

Q4: What is a good starting concentration range for my in vitro IC50 experiments?

A4: To establish a comprehensive dose-response curve, a broad concentration range is recommended for initial experiments. A typical starting range would be from 1 nM to 10 µM.[3] Based on published cellular IC50 values, a more focused range of 10 nM to 1 µM can also be effective for many applications.[3][6] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay conditions.

Data Presentation

Table 1: Inhibitory Profile of this compound Against JAK Family Kinases

Assay TypeTarget KinaseIC50 (nM)Selectivity Fold (Biochemical, TYK2 vs. Other)
Biochemical (Cell-Free) TYK20.6-
JAK12338x
JAK22643x
JAK34168x
Cellular (IL-12 induced pSTAT4) TYK2-dependent126-

Data compiled from multiple sources.[1][5][6][7] Note that cellular IC50 values are typically higher than biochemical values due to factors like cell membrane permeability and high intracellular ATP concentrations.[8]

Experimental Protocols

Protocol: Cellular IC50 Determination via STAT Phosphorylation Assay

This protocol outlines a method to determine the IC50 of this compound by measuring its effect on cytokine-induced STAT phosphorylation in a cellular context.

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation by this compound.

Materials:

  • Cytokine-responsive cell line (e.g., NK-92 for IL-12 signaling) or human PBMCs.[1]

  • This compound stock solution in DMSO.

  • Appropriate recombinant cytokine (e.g., IL-12, IFN-α).[1]

  • Cell culture medium, serum, and supplements.

  • Assay plates (e.g., 96-well V-bottom plates).[6]

  • Detection reagents (e.g., fixation/permeabilization buffers, fluorochrome-conjugated anti-phospho-STAT antibody for flow cytometry).[1]

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density in starvation medium.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.[3][6]

  • Inhibitor Pre-incubation: Add the diluted this compound solutions or vehicle (DMSO) to the appropriate wells. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Add the specific cytokine to all wells (except for the unstimulated control) to induce STAT phosphorylation. Incubate for a short period, typically 15-30 minutes, at 37°C.[3][1]

  • Signal Detection (Example: Flow Cytometry):

    • Fixation: Stop the reaction by adding a fixation buffer.

    • Permeabilization: Wash the cells and add a permeabilization buffer to allow antibody access to intracellular proteins.

    • Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).[1]

    • Data Acquisition: Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the phospho-STAT signal.[1]

  • Data Analysis:

    • Normalize the data by setting the MFI of the unstimulated control as 0% inhibition and the cytokine-stimulated vehicle control as 100% activity (0% inhibition).

    • Plot the percent inhibition against the logarithm of this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Visualizations

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs TYK2 / JAK1 Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Dimerization pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Translocation Inhibitor This compound Inhibitor->JAKs Inhibition Gene Gene Transcription pSTAT_dimer->Gene Regulation

JAK/STAT pathway and this compound point of inhibition.

A 1. Plate Cells (e.g., NK-92) C 3. Pre-incubate Cells with this compound (1-2h) A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Stimulate with Cytokine (e.g., IL-12, 15-30 min) C->D E 5. Fix, Permeabilize, and Stain for pSTAT D->E F 6. Acquire Data (e.g., Flow Cytometry) E->F G 7. Analyze Data & Calculate IC50 F->G

Experimental workflow for IC50 determination.

Troubleshooting Guide

Q: I am observing no or a very low inhibitory effect. What could be the cause?

A: This issue can stem from several factors:

  • Sub-optimal Inhibitor Concentration: The concentrations used may be too low to elicit a response in your specific assay. Try extending the dose-response curve to higher concentrations (e.g., up to 10 µM).[3]

  • Compound Precipitation: this compound has poor solubility in aqueous solutions. High concentrations can lead to precipitation. Visually inspect your solutions for any precipitate. Ensure the final DMSO concentration does not exceed 0.5% and prepare working solutions fresh from a DMSO stock immediately before use.[3]

  • Inactive Signaling Pathway: The targeted JAK/STAT pathway may not be active or critical in your chosen cell line. Confirm that the cells express TYK2 and JAK1 and that they respond to the cytokine stimulus you are using.[3]

Q: My results show high variability between replicate wells. How can I improve this?

A: High variability often points to technical inconsistencies:

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Thoroughly mix all solutions, including the final reaction mixture in the wells, before incubation.[9]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. If possible, avoid using these wells for critical samples. If you must use them, ensure proper plate sealing.[9]

  • Inconsistent Timing: Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously across the plate to ensure uniform incubation times.[9]

Q: The IC50 value I calculated is inconsistent between experiments. Why?

A: Fluctuations in IC50 values can be frustrating. Consider these potential causes:

  • Variable Reagent Activity: Ensure all reagents, especially the kinase enzyme (for biochemical assays) and cytokines, are stored correctly and have not lost activity.[9]

  • Compound Stability: Ensure this compound is stable in your assay buffer over the entire experiment duration.[9]

  • Sub-optimal ATP Concentration (Biochemical Assays): For ATP-competitive inhibitors like this compound, the IC50 value is highly dependent on the ATP concentration. To obtain more consistent and comparable results, use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.[10]

Q: Why is my cellular IC50 value much higher than the reported biochemical IC50?

A: This is a common and expected observation. The discrepancy arises from fundamental differences between the two assay types:

  • Cellular Environment: The intracellular environment is far more complex than a purified in vitro reaction. Factors like cell membrane permeability, drug efflux pumps, and non-specific protein binding can reduce the effective concentration of the inhibitor at its target.[8]

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is significantly higher than that used in most biochemical assays (micromolar range). This high level of the natural substrate (ATP) makes it more difficult for an ATP-competitive inhibitor to bind to the kinase, resulting in a higher apparent IC50 value.[8][9]

Start Problem: Inaccurate IC50 Result NoEffect No / Low Inhibition? Start->NoEffect HighVar High Variability? NoEffect->HighVar No Sol_NoEffect1 Check Concentration Range (Extend Higher) NoEffect->Sol_NoEffect1 Yes Inconsistent Inconsistent IC50? HighVar->Inconsistent No Sol_HighVar1 Review Pipetting & Mixing Technique HighVar->Sol_HighVar1 Yes Sol_Inconsistent1 Verify Reagent Stability (Cytokine, Compound) Inconsistent->Sol_Inconsistent1 Yes Sol_NoEffect2 Check for Precipitation (Keep DMSO <0.5%) Sol_NoEffect1->Sol_NoEffect2 Sol_NoEffect3 Confirm Pathway Activity in Cell Line Sol_NoEffect2->Sol_NoEffect3 Sol_HighVar2 Avoid Plate 'Edge Effects' Sol_HighVar1->Sol_HighVar2 Sol_Inconsistent2 Standardize Incubation Times Sol_Inconsistent1->Sol_Inconsistent2

Troubleshooting decision tree for IC50 determination.

References

Technical Support Center: SAR-20347 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAR-20347 in in vivo experiments. The information is tailored for scientists and drug development professionals to address potential challenges during study design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] Its therapeutic potential lies in its ability to modulate signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22).[1] By inhibiting TYK2 and JAK1, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the genetic expression of inflammatory responses.[2]

Q2: What is the selectivity profile of this compound against the JAK family kinases?

A2: this compound exhibits preferential inhibition of TYK2, followed by JAK1, JAK2, and JAK3.[2][3] This selectivity is crucial for its mechanism of action and may contribute to a more targeted therapeutic effect with potentially fewer side effects compared to broader JAK inhibitors.[4]

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound primarily impacts the following signaling pathways:

  • IL-12/IL-23 Signaling Axis: Dependent on TYK2, this pathway is crucial for the differentiation of Th1 and Th17 cells. This compound potently inhibits this axis, leading to a reduction in inflammatory mediators like IFN-γ and IL-17.[2]

  • Type I Interferon (IFN-α) Signaling: This pathway utilizes both TYK2 and JAK1 and is a key driver in antiviral responses and some autoimmune diseases. The dual inhibitory action of this compound effectively suppresses IFN-α signaling.[2]

  • IL-22 Signaling: This pathway, which uses JAK1 and TYK2, is involved in epithelial cell proliferation. This compound's dual inhibition effectively blocks IL-22-mediated signaling.[1]

Q4: What is the recommended formulation and route of administration for in vivo studies?

A4: While specific formulation details may be proprietary, this compound is an orally bioavailable compound.[5] In preclinical mouse models, it has been administered via oral gavage.[3] Researchers should ensure the compound is appropriately solubilized for consistent and complete dosing.

Q5: Are there any known off-target effects of this compound?

A5: The available data demonstrates a clear selectivity profile for TYK2 and JAK1 over other JAK family members.[2] However, as with any small molecule inhibitor, a comprehensive, kinome-wide profiling would be necessary to definitively identify or rule out all potential off-target activities.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lack of or reduced in vivo efficacy Suboptimal Dosing or Bioavailability: The dose may be too low to achieve therapeutic concentrations at the target tissue.Review the available pharmacokinetic data. Consider performing a dose-response study to determine the optimal dose for your model. Ensure proper formulation and administration to maximize absorption.[6]
Inappropriate Animal Model: The chosen animal model may not have a disease pathology that is dependent on the TYK2/JAK1 signaling pathways.Thoroughly research the role of IL-12, IL-23, IL-22, and IFN-α in your disease model. Consider using a model with a known dependence on these cytokines, such as the imiquimod-induced psoriasis model.[6]
Compound Instability: this compound may be degrading in the formulation or after administration.Prepare fresh formulations for each experiment. Store the compound under recommended conditions (-20°C for powder, -80°C for stock solutions in solvent).[3][7]
High variability in experimental results Inconsistent Dosing Technique: Improper oral gavage technique can lead to variable absorption.Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needles and volumes for the size of the animal.
Biological Variability: Differences in age, sex, and health status of the animals can contribute to variability.Use age- and sex-matched animals. Acclimate animals to the facility before starting the experiment. Randomize animals into treatment groups.[8]
Assay Variability: The endpoint assays (e.g., cytokine measurement, histology) may have high intrinsic variability.Include appropriate positive and negative controls in every assay.[9] Perform assay validation to understand and minimize variability.
Unexpected Toxicity or Adverse Events Off-target Effects: Although selective, high concentrations of this compound could inhibit other kinases.Reduce the dose to the lowest effective concentration. Monitor animals closely for any signs of toxicity.
Vehicle-related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.Run a vehicle-only control group to assess the effects of the vehicle. Consider alternative, well-tolerated vehicles.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (nM)
BiochemicalTYK20.6
JAK123
JAK226
JAK341
Cellular (IL-12 induced pSTAT4)TYK2-dependent126
Cellular (IL-22 induced pSTAT3)TYK2/JAK1-dependent148

Data compiled from multiple sources.[1][3][7]

Table 2: Preclinical Pharmacokinetic Profile of this compound in Mice

ParameterValue
Bioavailability (F) High
Half-life (t1/2) ~3 hours
Distribution Excellent tissue distribution

Data from a study in male CD-1 mice.[6]

Experimental Protocols

Phospho-STAT Flow Cytometry Assay

This assay measures the phosphorylation of STAT proteins in response to cytokine stimulation, providing a functional readout of JAK inhibitor activity in cells.[1]

  • Objective: To determine the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

    • Recombinant human cytokines (e.g., IL-12, IFN-α).

    • This compound.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated anti-phospho-STAT antibodies.

  • Procedure:

    • Pre-incubate cells with serially diluted this compound for a specified time.

    • Stimulate the cells with a specific cytokine (e.g., IL-12) for 15-30 minutes at 37°C.

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells with a permeabilization buffer.

    • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

    • Acquire data using a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

Visualizations

SAR20347_Signaling_Pathway cluster_receptor Cell Membrane cluster_jak Intracellular cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / IFN-α Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT Gene Inflammatory Gene Expression pSTAT->Gene Translocation & Activation SAR20347 This compound SAR20347->TYK2 Inhibition SAR20347->JAK1 Inhibition

Caption: this compound inhibits the TYK2/JAK1 signaling pathway.

InVivo_Workflow cluster_planning 1. Study Design & Planning cluster_execution 2. In Vivo Execution cluster_analysis 3. Analysis & Data Interpretation A Select Appropriate Animal Model B Determine Dosing Regimen & Vehicle A->B C Define Endpoints (e.g., clinical scores, biomarkers) B->C G Monitor Animals & Collect In-life Data D Acclimatize & Randomize Animals E Administer this compound or Vehicle (Oral Gavage) D->E F Induce Disease (if applicable) E->F F->G H Collect Samples (e.g., blood, tissue) G->H I Perform Endpoint Assays (e.g., Cytokine analysis, Histology) H->I J Statistical Analysis I->J K Interpret Results J->K

Caption: General workflow for an in vivo study with this compound.

References

improving SAR-20347 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of SAR-20347 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the consistent performance and integrity of the compound throughout your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments involving this compound.

Question Possible Cause(s) Suggested Solution(s)
Why is this compound precipitating out of my aqueous cell culture medium after dilution from a DMSO stock? The concentration of this compound has exceeded its aqueous solubility limit. The final percentage of DMSO may be too low to maintain solubility.Lower the Final Concentration: Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.[1][2]• Optimize Solvent System: For in vivo studies or specific in vitro assays, consider using co-solvents like PEG300 or surfactants like Tween-80 in the final formulation, as these have been used in preclinical studies.[3][4][5]• Prepare Freshly: For best results, especially for in vivo working solutions, prepare them immediately before use.[3][4]
I'm observing a decrease in the inhibitory activity of this compound over the course of a multi-day experiment. What is happening? The compound may be degrading in the aqueous culture medium at 37°C.[6] It might be metabolized by the cells into less active or inactive byproducts.[7] The compound could be binding to plasticware or being sequestered within the cells.[6]Replenish the Compound: In long-term cell culture, consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).• Assess Inherent Stability: Perform a stability test by incubating this compound in your specific cell culture medium (with and without serum, with and without cells) at 37°C and measure its concentration over time using HPLC-MS.[6]• Use Low-Binding Plastics: To minimize loss due to adsorption, use low-protein-binding plates and pipette tips.[6]
My experimental results show high variability between replicates or across different experimental days. Could this be a stability issue? Inconsistent sample handling, such as variable timing or processing, can lead to discrepancies.[6] Repeated freeze-thaw cycles of the DMSO stock solution may have led to compound degradation or concentration changes due to solvent evaporation or water absorption.[8] Incomplete initial solubilization of the stock solution can result in inconsistent concentrations.[6]Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[3][8][9]• Ensure Complete Dissolution: When preparing the initial stock, ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.[9]• Standardize Protocols: Ensure precise and consistent timing for all experimental steps, from compound dilution to sample collection.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, small-molecule dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[10] By targeting TYK2 and JAK1, it effectively blocks the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, which are crucial in many autoimmune and inflammatory diseases.[10][11]

Q2: What are the recommended storage conditions for this compound? A2: Proper storage is critical for maintaining the stability of this compound. Recommendations vary slightly by supplier but generally follow the guidelines below.

Form Temperature Duration Key Considerations
Powder -20°C3 yearsStore in a dry, dark place. Bring to room temperature before opening to prevent moisture condensation.[4][9]
In Solvent (DMSO) -80°C1-2 yearsThis is the preferred condition for long-term storage of stock solutions.[3][4]
In Solvent (DMSO) -20°C1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.[1][3]

Q3: How should I prepare stock solutions of this compound? A3: For in vitro experiments, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[1][9] It is critical to ensure the powder is fully dissolved. Once prepared, the stock solution should be divided into single-use aliquots and stored at -80°C to maintain stability.[9]

Q4: What is the selectivity profile of this compound? A4: this compound shows the highest potency for TYK2, followed by other members of the Janus kinase family. This selectivity is crucial for its targeted mechanism of action.

Assay Type Target Kinase IC₅₀ (nM) Selectivity over TYK2
Biochemical Assay TYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x
Cellular Assay (pSTAT) TYK2-dependent126 - 148-
Data compiled from multiple sources.[3][10][11][12][13]

Q5: What concentration of DMSO is safe for my cell culture experiments? A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[9] High concentrations of DMSO can be toxic to cells and may cause off-target effects.[7][8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions for In Vitro Assays

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and dilute it to a working concentration for cell-based assays.

Materials:

  • This compound powder (Molecular Weight: 444.84 g/mol )[3][4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[9]

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer and sonicator

  • Appropriate cell culture medium

Procedure:

  • Pre-dissolution: Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Stock Solution Preparation (e.g., 50 mM):

    • Calculate the required mass of this compound and volume of anhydrous DMSO. (For 1 mL of 50 mM stock, use 22.24 mg of this compound).

    • Add the calculated volume of DMSO to the vial containing the powder.

    • Vortex vigorously for 2-3 minutes. If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C until the solution is clear.[9]

  • Aliquoting and Storage:

    • Dispense the clear stock solution into single-use, low-binding aliquots (e.g., 10 µL).

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[3][4]

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform a serial dilution of the stock solution directly into the final cell culture medium to achieve the desired concentration. Ensure the final DMSO concentration remains below 0.5%.[9]

    • Mix thoroughly by gentle vortexing or pipetting before adding to the cells.

Visualizations

SAR20347_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT Protein TYK2->STAT Phosphorylate JAK1->STAT Phosphorylate pSTAT pSTAT (Dimer) STAT->pSTAT Dimerize Gene Gene Transcription pSTAT->Gene Translocates & Activates SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits

Caption: this compound inhibits the JAK/STAT pathway via TYK2 and JAK1.

Troubleshooting_Workflow start Issue Observed: Loss of Activity / High Variability check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? - Stored at -80°C? start->check_stock prep_fresh Prepare Fresh Stock Solution from Powder check_stock->prep_fresh Yes check_protocol Review Experimental Protocol: - Final concentration too high? - DMSO % > 0.5%? check_stock->check_protocol No aliquot Aliquot for Single Use prep_fresh->aliquot aliquot->check_protocol optimize_conc Optimize Concentration: Perform Dose-Response Curve check_protocol->optimize_conc Yes check_media Assess Stability in Media: - Compound replenished? - Binding to plastics? check_protocol->check_media No optimize_conc->check_media replenish Replenish Compound Every 24-48 Hours check_media->replenish Compound not replenished low_bind Use Low-Binding Plates/Tips check_media->low_bind Binding suspected resolve Issue Resolved check_media->resolve No issue found replenish->resolve low_bind->resolve

Caption: Troubleshooting workflow for this compound stability issues.

Stock_Prep_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation (Day of Use) A 1. Weigh this compound Powder (Equilibrate to RT first) B 2. Add Anhydrous DMSO A->B C 3. Dissolve Completely (Vortex / Sonicate) B->C D 4. Aliquot into Single-Use Vials C->D E 5. Store at -80°C D->E F 6. Thaw One Aliquot E->F Long-Term Storage G 7. Dilute into Assay Medium (Final DMSO < 0.5%) F->G H 8. Use Immediately G->H

Caption: Workflow for preparing stable this compound solutions.

References

troubleshooting SAR-20347 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR-20347.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, small-molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It exhibits selectivity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) over JAK2 and JAK3.[2] By inhibiting TYK2 and JAK1, this compound blocks the signaling pathways of various cytokines, including interleukins (e.g., IL-12, IL-23) and interferons (e.g., IFN-α), which are crucial for immune responses and inflammatory processes.[1][3][4]

Q2: What is the selectivity profile of this compound against the JAK family kinases?

A2: this compound demonstrates a selectivity profile of TYK2 > JAK1 > JAK2 > JAK3.[5][6] The IC50 values can vary depending on the assay format (biochemical vs. cellular). For detailed quantitative data, please refer to the tables below.

Q3: How should I prepare and store stock solutions of this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 25.0 mg/mL).[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[5] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]

Q4: What are the recommended starting concentrations for in vitro cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type, the specific JAK/STAT pathway being investigated, and the experimental endpoint. Based on published studies, a dose-dependent inhibition of JAK1 and/or TYK2 dependent signaling is typically observed in the range of 1 nM to 10 μM.[7] For instance, in assays measuring IL-12-mediated STAT4 phosphorylation in NK-92 cells, an IC50 of 126 nM has been reported.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[7]

Data Presentation

Table 1: this compound Inhibitory Activity (IC50) in Biochemical Assays

Target KinaseIC50 (nM)Assay Type
TYK20.6³³P-ATP competitive binding assay
JAK123³³P-ATP competitive binding assay
JAK226³³P-ATP competitive binding assay
JAK341³³P-ATP competitive binding assay

Data compiled from multiple sources.[8]

Table 2: this compound Inhibitory Activity (IC50) in Cellular Assays

Cellular AssayCell LineIC50 (nM)
IL-12-mediated STAT4 phosphorylationNK-92126
IL-12-mediated IFN-γ productionHuman PBMCsVaries (dose-dependent inhibition observed)
IFN-α-mediated SEAP productionHEK-BLUE™ IFN-α/β reporter cellsVaries (dose-dependent inhibition observed)

Data compiled from multiple sources.[5][6]

Signaling Pathways and Experimental Workflows

TYK2/JAK1 Signaling Pathway and Inhibition by this compound cluster_receptor Cytokine Receptor Cytokine Cytokine (e.g., IL-12, IFN-α) Receptor Receptor Subunits Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT (Signal Transducer and Activator of Transcription) TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT Phospho-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene SAR20347 This compound SAR20347->TYK2 SAR20347->JAK1

Caption: this compound inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for Assessing this compound Activity Start Start: Cell Culture Pretreat Pre-treat with this compound (or vehicle control) Start->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-12, IFN-α) Pretreat->Stimulate Lyse Cell Lysis or Fixation/ Permeabilization Stimulate->Lyse Analysis Downstream Analysis Lyse->Analysis WB Western Blot (pSTAT/Total STAT) Analysis->WB FC Flow Cytometry (pSTAT) Analysis->FC ELISA ELISA (Cytokine Secretion) Analysis->ELISA End End: Data Interpretation WB->End FC->End ELISA->End Troubleshooting Workflow for Unexpected Off-Target Effects Start Start: Unexpected Phenotype Observed with this compound DoseResponse Step 1: Confirm Dose-Dependency Does the phenotype correlate with the on-target IC50 for TYK2/JAK1 inhibition? Start->DoseResponse Controls Step 2: Use Control Compounds Compare the phenotype with structurally distinct inhibitors. DoseResponse->Controls Yes OffTarget Conclusion: Phenotype is likely an OFF-TARGET effect. DoseResponse->OffTarget No JAK1_inhibitor Selective JAK1 Inhibitor (e.g., Filgotinib) Controls->JAK1_inhibitor TYK2_inhibitor Selective TYK2 Inhibitor (e.g., Deucravacitinib) Controls->TYK2_inhibitor Pan_JAK_inhibitor Pan-JAK Inhibitor (e.g., Tofacitinib) Controls->Pan_JAK_inhibitor Rescue Step 3: Genetic Approaches Can the phenotype be rescued by expressing a drug-resistant mutant of TYK2 or JAK1? JAK1_inhibitor->Rescue Phenotype replicated JAK1_inhibitor->OffTarget Phenotype not replicated TYK2_inhibitor->Rescue Phenotype replicated TYK2_inhibitor->OffTarget Phenotype not replicated Pan_JAK_inhibitor->Rescue Phenotype replicated Pan_JAK_inhibitor->OffTarget Phenotype not replicated OnTarget Conclusion: Phenotype is likely an ON-TARGET effect. Rescue->OnTarget Knockdown Alternatively, does knockdown/knockout of TYK2 and/or JAK1 replicate the phenotype? Knockdown->OnTarget

References

Navigating Preclinical Studies with SAR-20347: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing potential toxicities of SAR-20347 in animal studies. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the successful design and execution of your preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?

A1: this compound is a potent small molecule inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] By targeting these kinases, it modulates the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFN-α/β).[1] Its therapeutic effects in models of autoimmune and inflammatory diseases stem from this targeted inhibition.[2] Potential on-target and off-target toxicities are directly related to the inhibition of the JAK family of kinases.

Q2: What is the kinase selectivity profile of this compound and how might this influence its toxicity profile?

A2: this compound exhibits a preferential inhibition of TYK2 and JAK1 over other members of the JAK family, namely JAK2 and JAK3.[3][4] Inhibition of JAK2 and JAK3 is associated with a higher risk of certain adverse effects, such as anemia and neutropenia.[3] The selectivity of this compound for TYK2 and JAK1 is therefore a key feature that may contribute to a more favorable safety profile compared to less selective JAK inhibitors.

Troubleshooting Guide for Animal Studies

Issue 1: Unexpected Adverse Events or Signs of Toxicity

  • Potential Cause: The dose of this compound may be too high for the specific animal model, strain, or disease state. Toxicity can also be influenced by the vehicle used for administration.

  • Troubleshooting Steps:

    • Conduct a Dose-Range Finding Study: Before initiating efficacy studies, perform a preliminary dose-finding experiment to determine the maximum tolerated dose (MTD). This involves administering escalating doses of this compound to small groups of animals and closely monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Monitor Hematological Parameters: Given that broader JAK inhibition can affect hematopoiesis, it is prudent to monitor complete blood counts (CBCs) at baseline and throughout the study. Look for any significant changes in red blood cells, white blood cells, and platelets.

    • Evaluate Clinical Chemistry: Assess key markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN) to detect any potential organ toxicity.

    • Vehicle Control: Always include a vehicle-only control group to ensure that any observed toxicities are attributable to this compound and not the formulation.

    • Review Formulation: For in vivo studies, the formulation of this compound is critical. Common formulations include solutions in DMSO and PEG300 or suspensions in corn oil. Ensure the chosen vehicle is appropriate for the route of administration and is well-tolerated by the animal species.

Issue 2: Lack of Efficacy at Doses That Appear to be Well-Tolerated

  • Potential Cause: The administered dose may be insufficient to achieve the necessary therapeutic exposure at the target site.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to measure the plasma concentration of this compound over time after administration. This will help determine if the drug is being absorbed and if the exposure levels are in a therapeutic range.

    • Pharmacodynamic (PD) Biomarker Analysis: Measure the inhibition of a downstream target of TYK2/JAK1 signaling in vivo to confirm target engagement. For example, you can assess the phosphorylation of STAT proteins in response to a cytokine challenge in treated versus control animals. A 60 mg/kg dose of this compound has been shown to inhibit IFN-γ production by 91% in mice, demonstrating in vivo target engagement.[5]

    • Dose Escalation: If the drug is well-tolerated and PK/PD data suggest suboptimal exposure, a carefully planned dose escalation in the efficacy study may be warranted.

Issue 3: Inconsistent Results Between Experiments

  • Potential Cause: Variability in drug preparation, animal handling, or experimental procedures can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Standardize Drug Preparation: Always use freshly prepared solutions of this compound. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[5]

    • Consistent Animal Husbandry: Ensure that all animals are of a similar age and weight, and are housed under identical conditions (e.g., light/dark cycle, temperature, diet).

    • Blinding and Randomization: To the extent possible, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.

Data Presentation

Table 1: In Vitro Inhibitory Profile of this compound

Target KinaseBiochemical Assay IC50 (nM)Cellular Assay IC50 (nM)Selectivity Fold (Biochemical, TYK2 vs. Other)
TYK2 0.6107 - 148-
JAK1 23345 - 40738.3x
JAK2 261060 - 222043.3x
JAK3 41160868.3x

Data compiled from multiple sources detailing IC50 values from biochemical (e.g., TR-FRET, ATP competition) and cellular (e.g., STAT phosphorylation) assays.[4] Cellular IC50 values are typically higher due to factors like cell membrane permeability and intracellular ATP concentrations.[4]

Experimental Protocols

Protocol: Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model

This model is commonly used to assess the efficacy of anti-inflammatory compounds.

  • Animals: Female 7 to 9-week-old C57BL/6 mice.[5]

  • Treatment:

    • Administer vehicle or this compound (e.g., 50 mg/kg) by oral gavage 30 minutes prior to the application of imiquimod (B1671794) cream.[5]

    • Apply 62.5 mg of 5% imiquimod cream or a control cream to the shaved backs of the mice.[5]

    • Administer a second dose of vehicle or this compound 5.5 hours after the first dose.[5]

    • Repeat this treatment regimen for 5 consecutive days.[5]

    • On days 3 and 4, inject animals with 100 µL of saline to prevent dehydration.[5]

  • Efficacy Readouts:

    • Daily assessment of skin redness and scaling.[5]

    • At the end of the study (day 6), euthanize the animals and collect skin tissue for histopathological analysis (e.g., H&E staining for epidermal thickness) and measurement of inflammatory markers.[3]

Note: In a study using this model, mice treated with this compound showed no gross toxicity.[3]

Visualizations

SAR20347_Signaling_Pathway TYK2/JAK1 Signaling and Inhibition by this compound Cytokine Cytokines (IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STATs TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits pSTAT pSTATs Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Toxicity_Mitigation_Workflow Workflow for Minimizing Toxicity in Animal Studies Start Start: Plan In Vivo Study DoseRange Conduct Dose-Range Finding Study Start->DoseRange MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD EfficacyStudy Design Efficacy Study (Doses ≤ MTD) MTD->EfficacyStudy Monitor Monitor Animals Daily (Clinical Signs, Body Weight) EfficacyStudy->Monitor ToxicityObserved Toxicity Observed? Monitor->ToxicityObserved Analyze Analyze Data (Efficacy & Safety) ToxicityObserved->Analyze No RefineDose Refine Dose/ Formulation ToxicityObserved->RefineDose Yes End End: Conclude Study Analyze->End RefineDose->EfficacyStudy

References

refining SAR-20347 treatment schedule for chronic disease models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SAR-20347 in chronic disease models. The information is based on available preclinical data to assist in refining treatment schedules and addressing experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, small-molecule inhibitor of the Janus kinase (JAK) family.[1][2][3] It demonstrates high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with lower affinity for JAK2 and JAK3.[1][2][4] Its therapeutic potential stems from its ability to modulate the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α).[5][6] By inhibiting TYK2 and JAK1, this compound disrupts the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of inflammatory genes.[2][7]

Q2: What is the recommended starting dose and treatment schedule for this compound in a murine psoriasis model?

A2: Based on preclinical studies using an imiquimod-induced psoriasis model in mice, a dose of 50 mg/kg administered by oral gavage twice daily has been shown to be effective.[8] In this protocol, the first dose was given 30 minutes prior to the application of imiquimod (B1671794) cream, and the second dose was administered 5.5 hours later, with this regimen repeated for 5 days.[8] Another in vivo study demonstrated that a 60 mg/kg dose of this compound inhibited serum IFN-γ production by 91% compared to the vehicle control.[4][8] Researchers should consider these as starting points and optimize the dose and schedule based on their specific chronic disease model and experimental endpoints.

Q3: What are the known IC50 values for this compound against the JAK family kinases?

A3: The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Assay TypeTargetIC50 (nM)Selectivity over TYK2
Biochemical Assay TYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x
Cellular Assay (IL-12 induced pSTAT4) TYK2-dependent126-
Cellular Assay (IL-22 induced pSTAT3) TYK2/JAK1-dependent148-

Data compiled from multiple sources detailing IC50 values from biochemical and cellular assays.[2][3]

Q4: How should I prepare this compound for in vivo oral administration?

A4: For oral gavage in preclinical studies, this compound can be formulated as a suspension. A common vehicle for suspension is 0.5% carboxymethylcellulose with 0.1% Tween 80 in water.[9] For solutions, organic co-solvents such as polyethylene (B3416737) glycol 300 (PEG300) and dimethyl sulfoxide (B87167) (DMSO) can be used, but it is crucial to assess the tolerability of the chosen vehicle in the specific animal model.[9]

Troubleshooting Guide

Issue 1: Suboptimal or lack of efficacy in my chronic disease model.

  • Possible Cause 1: Inadequate Dosing or Treatment Schedule.

    • Troubleshooting: The effective dose can vary significantly between different chronic disease models. Consider performing a dose-response study to determine the optimal dose for your model. The frequency of administration may also need adjustment based on the pharmacokinetic profile of this compound. While there is no published pharmacokinetic data for this compound, a related molecule, SDC-1801, has shown potential for once-daily oral dosing, which may suggest a reasonable starting point for schedule optimization.[10]

  • Possible Cause 2: Poor Bioavailability.

    • Troubleshooting: Like many kinase inhibitors, this compound may have poor aqueous solubility, which can limit its oral absorption.[9] Ensure the formulation is appropriate and homogenous. Consider using solubility-enhancing excipients or lipid-based formulations to improve bioavailability.[9] A pilot pharmacokinetic study in your animal model can help determine the plasma exposure achieved with your current formulation and dosing regimen.

  • Possible Cause 3: Model-Specific Resistance or Pathway Redundancy.

    • Troubleshooting: The specific chronic disease model may have compensatory signaling pathways that are not effectively targeted by TYK2/JAK1 inhibition alone. Confirm the relevance of the IL-12/IL-23 and IFN-α pathways in your model through literature review or preliminary experiments.

Issue 2: Unexpected adverse effects or toxicity in treated animals.

  • Possible Cause 1: Vehicle Toxicity.

    • Troubleshooting: The vehicle used for drug delivery can sometimes cause adverse effects. Administer a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. If vehicle toxicity is suspected, explore alternative, better-tolerated formulations.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: While this compound is selective for TYK2 and JAK1, higher doses may lead to off-target effects due to inhibition of other kinases. If toxicity is observed at doses required for efficacy, it may be necessary to re-evaluate the therapeutic window in your specific model. Consider reducing the dose or exploring intermittent dosing schedules.

  • Possible Cause 3: Immunosuppression.

    • Troubleshooting: As an inhibitor of key immune signaling pathways, this compound has the potential to cause immunosuppression.[5] Monitor animals for signs of infection. The risk of adverse events associated with broader JAK inhibition has led to the development of more selective TYK2 inhibitors.[11]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Imiquimod-Induced Psoriasis Mouse Model

  • Animal Model: Female C57BL/6 mice, 7 to 9 weeks old.[8]

  • Treatment Groups:

    • Vehicle control

    • This compound (50 mg/kg)

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral gavage.

    • Administer the vehicle or this compound by oral gavage 30 minutes before the application of imiquimod cream.[8]

    • Administer a second dose of vehicle or this compound 5.5 hours after the first dose.[8]

  • Disease Induction:

    • Apply 62.5 mg of 5% imiquimod cream to the shaved backs of the mice.[8]

  • Treatment Schedule:

    • Repeat the treatment and disease induction for 5 consecutive days.[8]

  • Endpoint Assessment:

    • Daily assessment of skin redness and scaling.

    • On day 6, euthanize the animals and collect skin tissue for histological analysis and measurement of inflammatory markers (e.g., IL-17, IL-23 gene expression).[5][8]

Visualizations

SAR_20347_Signaling_Pathway This compound Signaling Pathway Inhibition Cytokine Cytokines (IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT Proteins TYK2->STAT P JAK1->STAT P SAR20347 This compound SAR20347->TYK2 Inhibits SAR20347->JAK1 Inhibits Nucleus Nucleus STAT->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene

Caption: this compound inhibits TYK2 and JAK1, blocking STAT phosphorylation and inflammatory gene transcription.

Experimental_Workflow General Experimental Workflow for this compound In Vivo Studies start Start model Select Chronic Disease Model start->model groups Establish Treatment Groups (Vehicle, this compound Doses) model->groups formulation Prepare this compound Formulation groups->formulation admin Administer Treatment (e.g., Oral Gavage) formulation->admin induction Induce Disease (if applicable) admin->induction monitor Monitor Clinical Signs & Adverse Effects induction->monitor endpoints Collect Samples for Endpoint Analysis (e.g., Tissue, Blood) monitor->endpoints analysis Analyze Data (Histology, Biomarkers, etc.) endpoints->analysis end End analysis->end

Caption: A generalized workflow for conducting in vivo studies with this compound.

References

Technical Support Center: SAR-20347 Dosage Adjustment for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of the TYK2/JAK1 inhibitor, SAR-20347, for different animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of the Janus kinase (JAK) family. It exhibits high selectivity for Tyrosine Kinase 2 (TYK2) and JAK1 over JAK2 and JAK3.[1] By inhibiting TYK2 and JAK1, this compound disrupts the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[2][3] This inhibition prevents the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of genes involved in inflammatory responses.[2][4]

Inhibitory Profile of this compound

Target KinaseBiochemical Assay IC50 (nM)
TYK20.6
JAK123
JAK226
JAK341

Data sourced from multiple publications detailing IC50 values from biochemical assays.[4]

Q2: What is a recommended oral dosage of this compound for mice?

A2: For studies using a C57BL/6 mouse model of imiquimod-induced psoriasis, a dosage of 50 mg/kg administered orally twice daily has been shown to be effective.[5] Another study in mice demonstrated that a 60 mg/kg oral dose of this compound resulted in a 91% inhibition of IFN-γ production in the serum.[6][7]

Q3: What is the recommended oral dosage of this compound for rats or non-human primates?

A3: Currently, there is no publicly available data detailing the specific oral dosage or pharmacokinetic profile of this compound in rats or non-human primates. To determine an appropriate starting dose in a new species, it is recommended to use allometric scaling from the known effective dose in mice, in conjunction with in vitro potency data. A pilot dose-escalation study is crucial to establish the maximum tolerated dose (MTD) and the pharmacodynamically effective dose in the new animal model.

Troubleshooting Guide

Issue 1: High variability in plasma exposure of this compound between animals.

  • Potential Cause: this compound, like many kinase inhibitors, has poor aqueous solubility, which can lead to inconsistent absorption from the gastrointestinal tract.[8][9] The formulation and vehicle used can also significantly impact absorption.

  • Troubleshooting Steps:

    • Optimize Formulation: For poorly soluble compounds, consider using a formulation that enhances solubility and dissolution. This may include micronization of the compound or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][10]

    • Select an Appropriate Vehicle: For preclinical oral dosing, a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) is a common starting point. For compounds with significant solubility challenges, solutions in co-solvents such as PEG300 or DMSO, or in lipid-based vehicles like corn oil, may be necessary.[11][12] Always include a vehicle-only control group to assess any effects of the vehicle itself.

    • Standardize Dosing Procedure: Ensure consistent administration techniques, including the volume and concentration of the dosing solution, and the timing of administration relative to the animal's light/dark and feeding cycles.

Issue 2: Lack of efficacy in a new animal model despite dosing based on mouse data.

  • Potential Cause: There can be significant species differences in the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of a compound.[13] The effective dose in mice may not directly translate to other species.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: Perform a pilot PK study in the new animal model to determine key parameters such as oral bioavailability, plasma half-life, and clearance. This will help to understand if the lack of efficacy is due to insufficient drug exposure.

    • Perform a Dose-Response Study: Conduct a dose-escalation study to identify a dose that provides sufficient target engagement and a therapeutic effect in the new model.

    • Consider Allometric Scaling: Use allometric scaling principles as a starting point for dose selection. This involves extrapolating the dose based on body surface area or body weight differences between species. However, this should always be followed by in vivo validation.

Experimental Protocols

Detailed Methodology for Imiquimod-Induced Psoriasis Model in Mice

This protocol is adapted from established methods for inducing a psoriasis-like skin inflammation in C57BL/6 mice.[1][14][15]

  • Animals: Female C57BL/6 mice, 7-9 weeks old.

  • Induction of Psoriasis:

    • On day 0, apply 62.5 mg of 5% imiquimod (B1671794) cream to a shaved area of the mouse's back and to the right ear.

    • Repeat the imiquimod application daily for 5 consecutive days (Days 0-4).

  • This compound Administration:

    • Administer this compound at a dose of 50 mg/kg by oral gavage.

    • The first dose should be given 30 minutes prior to the first imiquimod application on Day 0.

    • A second dose of 50 mg/kg should be administered 5.5 hours after the first dose.

    • This twice-daily dosing regimen is continued for the 5-day duration of imiquimod treatment.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of inflammation, including redness, scaling, and skin thickness of the back and ear. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.

    • On day 6, euthanize the animals and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis).

Visualizations

SAR20347_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, IFN-α/β Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization SAR20347 This compound SAR20347->TYK2 SAR20347->JAK1 DNA DNA pSTAT_dimer->DNA Translocation & Binding Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound Signaling Pathway Inhibition.

Dosage_Adjustment_Workflow cluster_start Phase 1: Dose Estimation cluster_invivo Phase 2: In Vivo Evaluation cluster_decision Phase 3: Dose Refinement start Start: New Animal Model gather_data Gather Existing Data (Mouse dose, in vitro potency) start->gather_data allometric_scaling Perform Allometric Scaling (Estimate starting dose range) gather_data->allometric_scaling mtd_study Conduct Maximum Tolerated Dose (MTD) Study allometric_scaling->mtd_study pk_study Perform Pharmacokinetic (PK) Study (Determine exposure) mtd_study->pk_study pd_study Conduct Pharmacodynamic (PD) Study (Assess target engagement) pk_study->pd_study analyze_data Analyze MTD, PK, and PD Data pd_study->analyze_data dose_selection Select Dose for Efficacy Studies analyze_data->dose_selection efficacy_studies Proceed to Efficacy Studies dose_selection->efficacy_studies Data Supports Progression troubleshoot Troubleshoot/Re-evaluate dose_selection->troubleshoot Inadequate Exposure or Efficacy

Caption: Workflow for Dosage Adjustment in a New Animal Model.

Troubleshooting_Workflow start Problem Encountered (e.g., High Variability, Lack of Efficacy) check_formulation Review Formulation and Vehicle start->check_formulation check_dosing Verify Dosing Procedure start->check_dosing assess_pk Assess Pharmacokinetics (PK) check_formulation->assess_pk check_dosing->assess_pk assess_pd Assess Pharmacodynamics (PD) assess_pk->assess_pd decision Identify Root Cause assess_pd->decision solution_formulation Optimize Formulation/ Vehicle decision->solution_formulation Formulation Issue solution_dosing Standardize Dosing decision->solution_dosing Procedural Issue solution_dose_adjust Adjust Dose decision->solution_dose_adjust Suboptimal Exposure

References

best practices for storing and handling SAR-20347

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of SAR-20347, a potent TYK2/JAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] Its dual inhibitory action modulates the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1] By blocking these pathways, this compound interferes with the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for pro-inflammatory gene expression.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions prepared in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro studies, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO).[5] Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[4][5] For in vivo oral administration, a common formulation involves dissolving this compound in a vehicle containing DMSO, PEG300, and Tween-80 in saline.[3]

Q4: What are the typical concentrations of this compound used in cell-based assays?

A4: The effective concentration of this compound in cellular assays can range from 1 nM to 10 μM, depending on the cell type and the specific pathway being investigated.[6] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup.[5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of cytokine signaling.

  • Question: I am observing high variability in the inhibition of STAT phosphorylation after co-treatment with this compound and cytokines. What could be the cause?

  • Answer:

    • Compound Stability: Ensure that this compound is properly stored and that stock solutions are not subjected to multiple freeze-thaw cycles.[6] Use fresh, anhydrous DMSO for dissolving the compound, as moisture can affect its solubility.[7]

    • Cytokine Activity: Verify the bioactivity of your cytokine stocks, as improper storage or handling can lead to loss of activity.[6]

    • Experimental Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period.[8] Also, ensure an adequate pre-incubation time with this compound (typically 1-2 hours) to allow for target engagement before cytokine stimulation.[8]

Issue 2: Observed cytotoxicity at effective concentrations.

  • Question: The concentrations of this compound that inhibit my target pathway are also causing significant cell death. What can I do?

  • Answer:

    • Dose-Response Curve: It is crucial to perform a full dose-response curve to identify a concentration range that provides significant inhibition without inducing cytotoxicity.[6]

    • Incubation Time: Consider reducing the total incubation time with this compound. A shorter exposure may be sufficient to inhibit the signaling pathway without causing significant cell death.[6]

Issue 3: Difficulty in reproducing in vivo results.

  • Question: My in vivo experiments with this compound are not showing the expected reduction in inflammation. What are some potential pitfalls?

  • Answer:

    • Pharmacokinetics: Be mindful of the pharmacokinetic profile of this compound. In some animal models, multiple daily doses may be necessary to maintain effective concentrations.[6]

    • Vehicle and Formulation: Ensure the proper formulation of this compound for the chosen route of administration. The vehicle control group must receive the exact same formulation without the active compound.[6]

    • Animal Model: The choice of animal model is critical. Ensure that the disease model is robust and that the inflammatory endpoints are well-defined.[6]

Data Presentation

Table 1: Inhibitory Profile of this compound against Janus Kinases

Assay TypeTargetIC50 (nM)Selectivity over TYK2
Biochemical AssayTYK20.6-
JAK12338.3x
JAK22643.3x
JAK34168.3x
Cellular Assay (IL-12 induced pSTAT4)TYK2-dependent126-
Cellular Assay (IL-22 induced pSTAT3)TYK2/JAK1-dependent148-

Data compiled from biochemical and cellular assays.[1]

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation (Flow Cytometry)

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Preparation: Culture a cytokine-responsive cell line (e.g., NK-92 for IL-12 signaling) or primary cells (e.g., human PBMCs) under standard conditions.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[6]

  • Pre-incubation: Pre-incubate the cells with the diluted this compound or vehicle (DMSO) for 1-2 hours at 37°C.[2]

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL of human IL-12) for a short period (e.g., 15-30 minutes) at 37°C.[1][6]

  • Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a buffer such as ice-cold 90% methanol.[1]

  • Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT4).[1]

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.[1]

Protocol 2: In Vitro Inhibition of IL-12-induced IFN-γ Production

Objective: To measure the functional downstream consequence of inhibiting the IL-12 pathway with this compound.

Methodology:

  • Cell Plating: Plate human PBMCs or NK-92 cells in a 96-well plate.[9]

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.[9]

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-12.[9]

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[9]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[9]

  • ELISA: Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's instructions.[9]

  • Data Analysis: Calculate the percentage of inhibition of IFN-γ production for each concentration of this compound relative to the positive control and determine the IC₅₀.[9]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL12_R IL-12R TYK2 TYK2 IL12_R->TYK2 JAK2 JAK2 IL12_R->JAK2 IL23_R IL-23R IL23_R->TYK2 IL23_R->JAK2 IFNa_R IFNαR IFNa_R->TYK2 JAK1 JAK1 IFNa_R->JAK1 STAT4 STAT4 TYK2->STAT4 STAT3 STAT3 TYK2->STAT3 JAK1->STAT3 JAK2->STAT4 JAK2->STAT3 SAR20347 This compound SAR20347->TYK2 SAR20347->JAK1 Gene Pro-inflammatory Gene Expression STAT4->Gene STAT3->Gene G cluster_workflow Experimental Workflow cluster_endpoints Examples A 1. Cell Seeding (Adherent or Suspension) C 3. Pre-incubation (1-2 hours with this compound) A->C B 2. Compound Preparation (Serial Dilutions of this compound) B->C D 4. Cytokine Stimulation (e.g., IL-12, IFN-α) C->D E 5. Endpoint Measurement D->E F STAT Phosphorylation (Flow Cytometry / Western Blot) E->F G Cytokine Production (ELISA) E->G H Gene Expression (qPCR) E->H

References

Validation & Comparative

SAR-20347: A Comparative Selectivity Analysis Against Other TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR-20347's selectivity profile against other prominent Tyrosine Kinase 2 (TYK2) inhibitors. This compound is a potent, small-molecule dual inhibitor of TYK2 and Janus Kinase 1 (JAK1), positioning it as a significant candidate for therapeutic intervention in autoimmune and inflammatory diseases.[1] Its mechanism of action and selectivity are critical determinants of its potential efficacy and safety. This analysis is supported by preclinical experimental data to aid in the evaluation of its performance relative to other compounds targeting the JAK family.

Introduction to TYK2 and the JAK-STAT Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[2] These intracellular, non-receptor tyrosine kinases are essential mediators of cytokine signaling.[2][3] They play a pivotal role in the JAK-STAT signaling pathway, which is crucial for immune responses and hematopoiesis.[2] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory conditions, making JAK inhibitors a major focus of therapeutic research.[2] TYK2 is particularly important for signaling pathways initiated by key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons.[4][5][6][7]

The general mechanism of the JAK-STAT pathway involves cytokine binding to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation SAR20347 This compound SAR20347->TYK2 Inhibition SAR20347->JAK1 Inhibition Gene Gene Transcription DNA->Gene 6. Regulation

Caption: The JAK-STAT signaling pathway and the points of inhibition by this compound.

Comparative Selectivity of this compound

The selectivity of a JAK inhibitor across the four family members is a critical factor influencing its therapeutic window and potential side effects. This compound is an ATP-competitive inhibitor that binds to the catalytic (JH1) domain of the kinases.[8] This mechanism is distinct from allosteric inhibitors like deucravacitinib, which bind to the regulatory pseudokinase (JH2) domain, conferring a high degree of selectivity for TYK2.[4][8]

Biochemical assays demonstrate that this compound is a potent inhibitor of TYK2 with a clear selectivity profile over other JAK family members.[9] The half-maximal inhibitory concentration (IC50) values from these assays consistently show a preference for TYK2, followed by JAK1, JAK2, and JAK3.[9]

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes the reported IC50 values of this compound and other selected JAK inhibitors against the four JAK family members. Lower IC50 values indicate higher potency.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
This compound 0.6 [2][4][10][11][12]23 [2][4][10][11][12]26 [2][4][10][11][12]41 [2][4][10][11][12]TYK2 > JAK1 ≈ JAK2 ≈ JAK3[3]
Tofacitinib78[2]1.7 - 3.7[2]1.8 - 4.1[2]0.75 - 1.6[2]JAK3 ≈ JAK1 ≈ JAK2 > TYK2
Baricitinib61[2]~5.9[2]~5.7[2]>400[2]JAK1 ≈ JAK2 > TYK2 >> JAK3
Upadacitinib4,700[2]43[2]120[2]2,300[2]JAK1 > JAK2 >> JAK3 > TYK2
DeucravacitinibHighly Selective[2]>1000[2]>10,000[13]>10,000[13]Highly TYK2 Selective

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.[2]

As the data indicates, this compound is approximately 38-fold more selective for TYK2 over JAK1, 43-fold over JAK2, and 68-fold over JAK3 in biochemical assays.[9] While cellular assays show higher IC50 values due to factors like cell membrane permeability and intracellular ATP concentrations, they confirm the selectivity profile of TYK2 > JAK1 > JAK2 ≈ JAK3.[9][14]

Experimental Protocols

The characterization of this compound's selectivity relies on standardized biochemical and cell-based assays.

Biochemical Kinase Assay (33P-ATP Competitive Binding)

This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified JAK enzymes.

Objective: To quantify the IC50 of this compound against each JAK family member.

Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Mixture: A master mix is prepared containing the assay buffer, a specific purified recombinant human JAK enzyme (TYK2, JAK1, JAK2, or JAK3), and a suitable peptide substrate.

  • ATP Solution: A solution containing both unlabeled ATP and radiolabeled [γ-33P]ATP is prepared. The final ATP concentration is kept at or near the Michaelis constant (Km) for each kinase to ensure competitive binding conditions.[3]

  • Assay Initiation: In a microplate, the reaction mixture is added to wells containing the diluted this compound. The enzymatic reaction is initiated by the addition of the ATP mixture.[3]

  • Incubation: The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP, typically by capturing the substrate on a filter membrane. The amount of incorporated radioactivity on the filter is then quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Serial Dilutions D Add this compound and Reaction Mix to Plate A->D B Prepare Reaction Mix (JAK Enzyme + Substrate) B->D C Prepare ATP Mix (ATP + [γ-33P]ATP) E Initiate Reaction with ATP Mix C->E D->E F Incubate at Controlled Temperature E->F G Stop Reaction and Capture Substrate F->G H Quantify Radioactivity G->H I Calculate % Inhibition and Determine IC50 H->I

References

A Head-to-Head Comparison: The Preclinical Profile of SAR-20347 Versus Other Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, a clear understanding of the comparative preclinical performance of emerging molecules is paramount. This guide provides a detailed, data-driven comparison of SAR-20347, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1, with other notable pan-JAK and selective JAK inhibitors. The following sections present a synthesis of publicly available data, focusing on inhibitor selectivity, cellular activity, and efficacy in preclinical models relevant to autoimmune and inflammatory diseases.

Data Presentation: Comparative Inhibitor Potency and Selectivity

The in vitro potency of JAK inhibitors is a critical determinant of their biological activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against the four members of the JAK family, alongside data for other well-characterized JAK inhibitors for comparative purposes. Lower IC50 values are indicative of higher potency.

Table 1: In Vitro JAK Inhibition Potency (IC50, nM)

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
This compound 0.6 [1]23 [1]26 [1]41 [1]
Tofacitinib78[1]1.7 - 3.7[1]1.8 - 4.1[1]0.75 - 1.6[1]
Baricitinib61[1]~5.9[1]~5.7[1]>400[1]
Upadacitinib4,700[1]43[1]120[1]2,300[1]
Ruxolitinib----
Filgotinib----
DeucravacitinibHighly Selective[1]>1000[1]--

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.[1]

Table 2: Comparative Efficacy in Imiquimod-Induced Psoriasis Model

Treatment GroupEar Thickness (mm)Splenic IL-17A (pg/ml)Splenic IL-22 (pg/ml)
Wild-Type (Vehicle)0.45150120
Wild-Type + this compound 0.25 <50 <50
TYK2 Mutant0.35<50100

Data adapted from preclinical studies.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental designs is crucial for a comprehensive understanding of the comparative data. The following diagrams, generated using Graphviz, illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK inhibitors.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerizes Gene_Transcription Gene Transcription (Inflammation, Proliferation) pSTAT->Gene_Transcription Translocates to Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->Cytokine_Receptor Binds SAR20347 This compound SAR20347->JAK1 Inhibits SAR20347->TYK2 Inhibits Other_JAKi Other Pan-JAK Inhibitors Other_JAKi->JAK1 Inhibits Other_JAKi->TYK2 Inhibits Other_JAKi->JAK2 Inhibits Other_JAKi->JAK3 Inhibits

Caption: JAK-STAT signaling pathway and points of intervention by JAK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model (Imiquimod-Induced Psoriasis) Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Assay Cell-Based Assay (e.g., pSTAT Flow Cytometry) Kinase_Assay->Cell_Assay Confirms Cellular Potency Animal_Grouping Animal Grouping (Vehicle, this compound, Competitor) Cell_Assay->Animal_Grouping Informs Dose Selection Treatment Daily Topical Imiquimod (B1671794) & Oral Inhibitor Dosing Animal_Grouping->Treatment Measurement Measure Disease Parameters (Ear Thickness, Skin Histology) Treatment->Measurement Analysis Analyze Biomarkers (Cytokine Levels, Gene Expression) Measurement->Analysis

Caption: Generalized experimental workflow for preclinical evaluation of JAK inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for its accurate interpretation.

1. In Vitro Kinase Assays

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.[3]

  • Methodology : A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

    • Inhibitor Preparation : The test compound (e.g., this compound) is serially diluted to create a range of concentrations.[3]

    • Reaction Setup : The inhibitor is incubated with the recombinant JAK enzyme (TYK2, JAK1, JAK2, or JAK3), a substrate peptide, and ATP in a microplate.[3]

    • Detection : The reaction progress, measured by the degree of substrate phosphorylation, is quantified.[3]

    • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

2. Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

  • Objective : To measure the functional inhibition of cytokine-induced STAT phosphorylation in cells.[4]

  • Methodology :

    • Cell Preparation : Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are incubated with serial dilutions of the JAK inhibitor.[4]

    • Cytokine Stimulation : Cells are stimulated with a specific cytokine (e.g., IL-12, IL-22, IFN-α) to activate the JAK-STAT pathway.[4]

    • Staining : Cells are fixed, permeabilized, and stained with a fluorochrome-conjugated antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT4 for IL-12 signaling).[4]

    • Data Acquisition and Analysis : Data is acquired on a flow cytometer, and the median fluorescence intensity (MFI) of the pSTAT signal is analyzed to determine the inhibitory effect of the compound.[4]

3. Imiquimod-Induced Psoriasis Mouse Model

  • Objective : To evaluate the in vivo efficacy of a JAK inhibitor in a model of psoriasis-like skin inflammation.[5]

  • Methodology :

    • Animals : Wild-type mice (e.g., C57BL/6) are used.[2]

    • Induction of Psoriasis : A daily topical dose of imiquimod cream is applied to the shaved back and ear of the mice for several consecutive days to induce a psoriasis-like phenotype.[2]

    • Drug Administration : The test compound (e.g., this compound) is administered orally.[2]

    • Efficacy Assessment : Disease progression is monitored by measuring parameters such as ear thickness and clinical scoring of skin lesions.[6] At the end of the study, skin and spleen samples are collected for histological analysis and measurement of inflammatory cytokine levels (e.g., IL-17, IL-22).[6]

Conclusion

The available preclinical data indicate that this compound is a potent dual inhibitor of TYK2 and JAK1, with a distinct selectivity profile compared to other pan-JAK and selective JAK inhibitors.[7] Its efficacy in the imiquimod-induced psoriasis model highlights its potential as a therapeutic agent for inflammatory diseases.[7][2] While direct head-to-head studies under identical conditions are limited for a comprehensive comparison with all pan-JAK inhibitors, the compiled data provides a valuable resource for researchers. Further investigations are necessary to fully elucidate the comparative therapeutic index of this compound in various disease contexts.

References

SAR-20347: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of SAR-20347, a potent inhibitor of the Janus kinase (JAK) family. While comprehensive data on its cross-reactivity across the entire human kinome is not publicly available, this document summarizes the existing data on its activity against JAK family members, compares it with other well-known JAK inhibitors, and details the experimental methodologies used for such assessments.

Executive Summary

This compound is a small molecule inhibitor with high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators in cytokine signaling pathways implicated in various immune-mediated inflammatory diseases.[1] Biochemical and cellular assays have consistently demonstrated a selectivity profile of TYK2 > JAK1 > JAK2 > JAK3 for this compound.[1][2][3] This preferential inhibition suggests its potential for a targeted therapeutic approach with a reduced risk of off-target effects compared to less selective JAK inhibitors. However, the absence of a publicly available broad kinome scan means that its interaction with other kinase families remains to be fully elucidated.

Comparative Kinase Selectivity of this compound

The inhibitory activity of this compound has been quantified against the four members of the JAK family using various biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective action.

Table 1: Inhibitory Activity (IC50) of this compound Against JAK Family Kinases

Kinase TargetBiochemical Assay IC50 (nM)Cellular Assay IC50 (nM)
TYK2 0.6107 - 148
JAK1 23345 - 407
JAK2 261060 - 2220
JAK3 411608

Data compiled from multiple sources detailing IC50 values from biochemical (e.g., TR-FRET, ATP competition) and cellular (e.g., STAT phosphorylation) assays.[1] Note: Cellular IC50 values are typically higher due to factors like cell membrane permeability and intracellular ATP concentrations.[1]

To provide a clearer perspective on its selectivity, the following table compares the biochemical IC50 values of this compound with other prominent JAK inhibitors.

Table 2: Comparative Inhibitory Activity (IC50 in nM) of JAK Inhibitors

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
This compound 0.6 23 26 41
Tofacitinib781.1201.0
Baricitinib535.95.7>400
Upadacitinib12431102300
Deucravacitinib0.2 (allosteric)>1000>1000>1000

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors.[4][5][6] By blocking the activity of TYK2 and JAK1, this compound can modulate the cellular response to pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation This compound This compound This compound->TYK2 Inhibition This compound->JAK1 Inhibition

Figure 1: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's kinase selectivity relies on standardized biochemical and cell-based assays.

Radiometric Kinase Assay (³³P-ATP Filter Binding)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

  • Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified JAK enzymes.

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.

    • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific JAK kinase, and a peptide substrate.

    • ATP Mixture Preparation: Prepare a solution containing both unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure competitive binding conditions.

    • Assay Initiation: In a microplate, add the reaction mixture to wells containing the diluted test compound. Initiate the reaction by adding the ATP mixture.[8]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.[9]

    • Termination and Capture: Terminate the reaction by spotting the mixture onto a phosphocellulose filter paper. The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP is washed away.[9]

    • Detection: The radioactivity on the filter paper is quantified using a scintillation counter or a phosphorimager.[9]

    • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a non-radiometric, antibody-based assay that measures the phosphorylation of a substrate.

  • Objective: To quantify the inhibition of kinase-mediated substrate phosphorylation.

  • Protocol:

    • Reagent Preparation: Prepare solutions of the kinase, a biotinylated peptide substrate, ATP, and the test compound (this compound) in an appropriate assay buffer.

    • Kinase Reaction: In a microplate, combine the kinase, substrate, and serially diluted this compound. Initiate the reaction by adding ATP.

    • Incubation: Incubate the plate at room temperature to allow for phosphorylation.

    • Detection: Stop the kinase reaction by adding a detection mix containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated XL665 (acceptor).

    • Signal Measurement: After another incubation period, read the plate on a TR-FRET compatible reader. Excitation of the Europium donor leads to energy transfer to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated and bound by the antibody and streptavidin). The ratio of the acceptor and donor emission signals is calculated.

    • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. IC50 values are determined from the dose-response curve of the inhibitor.

Broader Kinome Screening Workflow

While specific kinome scan data for this compound is not publicly available, the following diagram illustrates a general workflow for assessing the cross-reactivity of a kinase inhibitor against a large panel of kinases, such as the KINOMEscan™ platform.

cluster_workflow Kinase Inhibitor Cross-Reactivity Screening Workflow Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay (e.g., KINOMEscan™) Compound->Binding_Assay Kinase_Panel Broad Kinase Panel (~400+ kinases) Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition (e.g., qPCR) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile (Kd values) Data_Analysis->Selectivity_Profile Hit_Validation Hit Validation Selectivity_Profile->Hit_Validation

Figure 2: A general workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound is a potent and selective inhibitor of TYK2 and JAK1, with lower activity against JAK2 and JAK3. This selectivity profile suggests a potential for targeted therapy in autoimmune and inflammatory diseases with a favorable safety profile compared to pan-JAK inhibitors. However, a comprehensive understanding of its cross-reactivity with other kinases awaits the public release of broad kinome screening data. The experimental protocols described herein represent the standard methodologies employed to generate the kinase selectivity data that is crucial for the preclinical evaluation of such targeted inhibitors.

References

SAR-20347: A Comparative Performance Analysis in Established Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR-20347, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), against other relevant alternatives in established preclinical models of psoriasis. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the therapeutic potential of targeting the TYK2/JAK1 signaling axis in immune-mediated inflammatory diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical mediator of pro-inflammatory cytokine signaling implicated in the pathogenesis of psoriasis.[1] By targeting TYK2 and JAK1, this compound effectively blocks the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α), and Interleukin-22 (IL-22).[2][3] This dual inhibition is crucial as these cytokines play pivotal roles in the differentiation and activation of T helper cells (Th1 and Th17) and the subsequent inflammatory cascade in the skin.[2][4]

TYK2_JAK1_Signaling_Pathway cytokine IL-12, IL-23, IFN-α receptor Cytokine Receptor Complex cytokine->receptor binds tyk2 TYK2 receptor->tyk2 activates jak1 JAK1 receptor->jak1 activates stat STATs tyk2->stat phosphorylates jak1->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene induces sar20347 This compound sar20347->tyk2 sar20347->jak1 Experimental_Workflow acclimatization 1. Acclimatization (≥ 1 week) shaving 2. Shave Dorsal Skin (Day -1) acclimatization->shaving grouping 3. Randomize into Treatment Groups shaving->grouping dosing_and_induction 4. Daily Dosing & Imiquimod Application (Days 0-5) grouping->dosing_and_induction monitoring 5. Daily Monitoring (Clinical Scoring, Ear Thickness) dosing_and_induction->monitoring termination 6. Euthanasia & Sample Collection (Day 6) dosing_and_induction->termination monitoring->dosing_and_induction analysis 7. Histological & Molecular Analysis termination->analysis

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。